Thalidomide-O-amido-PEG2-C2-NH2 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O8.C2HF3O2/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28;3-2(4,5)1(6)7/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWXWSIQGKGHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Lynchpin of Targeted Protein Degradation: A Technical Guide to the Mechanism of Action of Thalidomide-O-amido-PEG2-C2-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-O-amido-PEG2-C2-NH2 TFA is a crucial chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It is not a therapeutic agent in itself, but rather a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide elucidates the mechanism of action of this molecule, detailing its role as a Cereblon (CRBN) E3 ubiquitin ligase ligand and linker conjugate. We will explore the underlying biological pathways, present quantitative data from representative PROTACs, and provide detailed experimental protocols for the characterization of these powerful research tools.
Introduction to PROTAC Technology and the Role of this compound
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
This compound serves as the E3 ligase-recruiting and linker portion of a PROTAC. Its thalidomide moiety specifically binds to Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. The polyethylene glycol (PEG) linker provides the necessary spacing and flexibility for the PROTAC to simultaneously engage both the target protein and CRBN. The terminal amine group (-NH2) provides a reactive handle for the straightforward conjugation of a "warhead" ligand, enabling the synthesis of a complete PROTAC molecule. The trifluoroacetic acid (TFA) salt form enhances the solubility and stability of the compound.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action of a PROTAC synthesized from this compound is the induced proximity of a target protein to the CRL4-CRBN E3 ligase complex. This leads to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.
The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, once inside the cell, simultaneously binds to the protein of interest (via its conjugated warhead) and to Cereblon (via its thalidomide moiety). This forms a transient ternary complex (POI-PROTAC-CRBN).
-
Ubiquitination of the Target Protein: The formation of the ternary complex brings the target protein into close proximity to the E3 ligase machinery. This allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides.
-
Recycling of Components: The PROTAC molecule is released after inducing ubiquitination and can then engage another target protein and E3 ligase, acting in a catalytic manner. The ubiquitin molecules are also recycled.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathway and the logical flow of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC characterization.
Quantitative Data
While specific quantitative data for a PROTAC utilizing the precise Thalidomide-O-amido-PEG2-C2-NH2 linker is not publicly available, the following table presents representative data for a well-characterized thalidomide-based PROTAC, dBET1, which targets the BRD4 protein. This data illustrates the typical parameters measured to assess PROTAC efficacy.
| Parameter | Description | Representative Value (for dBET1) | Reference Assay |
| Binding Affinity (Kd) | |||
| to BRD4 (BD1) | Equilibrium dissociation constant for binding to the target protein. | 180 nM | Isothermal Titration Calorimetry (ITC) |
| to CRBN | Equilibrium dissociation constant for binding to the E3 ligase. | 1.7 µM | Surface Plasmon Resonance (SPR) |
| Degradation Potency (DC50) | Concentration of the PROTAC required to induce 50% degradation of the target protein. | 4.3 nM | Western Blot |
| Maximum Degradation (Dmax) | The maximal level of target protein degradation achieved. | >95% | Western Blot |
| Ternary Complex Cooperativity (α) | A measure of the cooperativity of binding in the ternary complex. | >1 (positive cooperativity) | TR-FRET |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize a PROTAC synthesized from this compound.
PROTAC Synthesis: Conjugation of a Warhead to the Linker
Objective: To covalently attach a target protein ligand (warhead) with a suitable reactive group (e.g., a carboxylic acid) to the terminal amine of this compound.
Materials:
-
This compound
-
Warhead with a carboxylic acid group
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (LC-MS, NMR)
Protocol:
-
Dissolve the warhead (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the activated warhead solution.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
Objective: To quantify the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged CRBN (e.g., GST-tagged)
-
Synthesized PROTAC
-
TR-FRET donor-labeled antibody against the POI tag (e.g., Tb-anti-His)
-
TR-FRET acceptor-labeled antibody against the CRBN tag (e.g., d2-anti-GST)
-
Assay buffer
-
384-well microplate
-
TR-FRET plate reader
Protocol:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a 384-well plate, add a fixed concentration of the His-tagged POI and GST-tagged CRBN.
-
Add the serially diluted PROTAC to the wells.
-
Add the Tb-anti-His and d2-anti-GST antibodies to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.
-
Measure the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot it against the PROTAC concentration to determine the cooperativity and stability of the ternary complex.
In Vitro Ubiquitination Assay
Objective: To directly measure the PROTAC-dependent ubiquitination of the target protein.
Materials:
-
Purified POI
-
Purified CRL4-CRBN complex
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
Synthesized PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Set up the ubiquitination reactions in microcentrifuge tubes on ice. Include a master mix of E1, E2, ubiquitin, and ATP in the reaction buffer.
-
Add the purified POI and CRL4-CRBN complex to the reactions.
-
Add the PROTAC at various concentrations (and a vehicle control, e.g., DMSO).
-
Initiate the reaction by incubating at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the POI.
-
Detect the protein bands using an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.
Cellular Degradation Assay (Western Blot)
Objective: To measure the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Quantify the total protein concentration in each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform a Western blot as described in the in vitro ubiquitination assay, probing for both the POI and a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control and calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
This compound is a versatile and indispensable tool for the development of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its mechanism of action, centered on the induced proximity of a target protein to the cellular degradation machinery, offers a powerful strategy for targeted protein knockdown. By understanding the underlying biological pathways and employing the rigorous experimental protocols outlined in this guide, researchers can effectively synthesize and characterize novel PROTACs, paving the way for new therapeutic interventions and a deeper understanding of cellular protein homeostasis.
The Strategic Role of Thalidomide-O-amido-PEG2-C2-NH2 TFA in Proteolysis-Targeting Chimera (PROTAC) Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs), offering a powerful strategy to address targets previously deemed "undruggable." A critical component in the rational design of effective PROTACs is the E3 ligase ligand and the associated linker, which together orchestrate the recruitment of the cellular degradation machinery.
This technical guide provides a comprehensive overview of Thalidomide-O-amido-PEG2-C2-NH2 TFA , a key building block in the synthesis of PROTACs. We will delve into its core function as a Cereblon (CRBN) E3 ligase ligand, the significance of its polyethylene glycol (PEG) linker, and its application in the assembly of potent protein degraders. This document will present quantitative data from analogous compounds to illustrate performance benchmarks, provide detailed experimental protocols for the synthesis and evaluation of resulting PROTACs, and offer visual representations of the underlying biological pathways and experimental workflows.
Core Concepts: PROTAC Mechanism and the Role of Thalidomide
PROTACs are comprised of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex.[1] This proximity enables the E3 ligase to transfer ubiquitin from a charged E2 enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
Thalidomide and its derivatives, such as lenalidomide and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ligase, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2] In the context of PROTACs, the thalidomide moiety of This compound serves as the "E3 ligase handle," effectively hijacking the CRL4-CRBN complex and directing it towards the targeted protein.
The Structure and Function of this compound
This compound is a pre-functionalized E3 ligase ligand-linker conjugate designed for the efficient synthesis of PROTACs. Its structure consists of:
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The Thalidomide Moiety: This component specifically binds to the CRBN protein, ensuring the recruitment of the E3 ligase machinery.
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A PEG2-C2 Linker: This linker is composed of a two-unit polyethylene glycol (PEG) chain and a two-carbon alkyl spacer. The PEG component enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.[3] The linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the POI and CRBN.[4]
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A Terminal Amine Group (-NH2): This functional group provides a reactive handle for the straightforward covalent attachment of a POI-binding ligand, facilitating the final step of PROTAC synthesis.
Data Presentation: Performance of Thalidomide-Based PROTACs
While specific quantitative data for PROTACs constructed using the exact This compound linker is not extensively available in the public domain, the following tables summarize representative data from published studies on thalidomide-based PROTACs with similar PEG and alkyl linkers. This data illustrates the impact of linker composition and length on degradation efficiency, providing a valuable reference for the anticipated performance of PROTACs synthesized with the titular compound.
Table 1: Degradation Performance of Thalidomide-Based BRD4 Degraders
| PROTAC ID | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | PEG | 4 | 22Rv1 | 1.8 | >98 | (Fischer et al., 2015) |
| PROTAC B | PEG | 8 | 22Rv1 | 2.7 | >98 | (Fischer et al., 2015) |
| PROTAC C | Alkyl | 6 | HeLa | 20 | ~90 | (Winter et al., 2015) |
| PROTAC D | Alkyl | 10 | HeLa | 5 | >95 | (Winter et al., 2015) |
Table 2: Degradation Performance of Thalidomide-Based BTK Degraders
| PROTAC ID | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC E | PEG | 13 | MOLM-14 | 0.8 | ~95 | (Zorba et al., 2018) |
| PROTAC F | PEG | 16 | MOLM-14 | 1.1 | ~90 | (Zorba et al., 2018) |
| PROTAC G | Alkyl | 12 | Ramos | 10 | >90 | (Buhimschi et al., 2018) |
Data Interpretation: The tables demonstrate that both PEG and alkyl linkers can produce potent degraders with low nanomolar DC50 values and high Dmax percentages.[5] The optimal linker length is highly dependent on the specific target protein and requires empirical optimization.[5] The inclusion of PEG linkers, such as the one in This compound , is a common strategy to improve the physicochemical properties of PROTACs.[3]
Experimental Protocols
The development and characterization of PROTACs involve a series of well-defined experimental procedures. This section provides detailed methodologies for key experiments.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a representative synthesis of a PROTAC via an amide bond formation between the terminal amine of This compound and a carboxylic acid-functionalized POI ligand.
Materials:
-
This compound
-
POI ligand with a carboxylic acid handle
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3-4 equivalents) to the solution.
-
In a separate vial, dissolve This compound (1.1 equivalents) and PyBOP (1.2 equivalents) in anhydrous DMF.
-
Add the solution from step 3 to the solution from step 2.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and dilute with a suitable solvent for purification (e.g., ethyl acetate).
-
Purify the crude product by reverse-phase preparative HPLC.
-
Lyophilize the fractions containing the pure PROTAC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Western Blot for Protein Degradation Assessment
This protocol outlines the steps for quantifying target protein degradation in cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound is a versatile and valuable chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its pre-functionalized nature, incorporating a well-characterized E3 ligase ligand and a beneficial PEG linker, streamlines the synthetic process for developing novel protein degraders. The terminal amine allows for flexible and efficient conjugation to a wide range of POI ligands. By understanding the core principles of PROTAC design and employing the detailed experimental protocols outlined in this guide, researchers can effectively utilize this building block to create and evaluate potent and selective protein degraders for therapeutic and research applications. The provided data on analogous compounds serves as a strong foundation for predicting the performance of PROTACs synthesized with this key intermediate.
References
A Technical Guide to Thalidomide-O-amido-PEG2-C2-NH2 TFA: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Thalidomide-O-amido-PEG2-C2-NH2 TFA, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a Cereblon (CRBN) E3 ligase ligand conjugated to a PEGylated linker, this molecule is instrumental in the design of novel therapeutics aimed at targeted protein degradation. This document outlines its chemical properties, mechanism of action, and provides detailed experimental protocols for its characterization and use in PROTAC development.
Introduction to this compound
This compound is a synthetic chemical compound designed for use in the field of targeted protein degradation. It is a heterobifunctional molecule composed of three key components:
-
A Thalidomide-based Ligand: This moiety specifically binds to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.
-
A PEG2 Linker: A two-unit polyethylene glycol (PEG) linker provides spacing and flexibility, which is critical for the effective formation of a ternary complex between the target protein and the E3 ligase. The PEG component can also improve the solubility and pharmacokinetic properties of the resulting PROTAC.
-
A Terminal Amine Group (NH2): This functional group allows for the covalent conjugation of a ligand that binds to a specific protein of interest (POI), thereby completing the PROTAC molecule.
-
Trifluoroacetic Acid (TFA): The compound is supplied as a TFA salt, which can enhance its stability and solubility.
By incorporating this ligand-linker conjugate into a PROTAC, researchers can hijack the cell's ubiquitin-proteasome system to selectively tag a target protein for degradation.
Mechanism of Action: Cereblon-Mediated Protein Degradation
PROTACs containing Thalidomide-O-amido-PEG2-C2-NH2 function by inducing proximity between the target protein and the CRL4-CRBN E3 ubiquitin ligase complex. This process involves the formation of a ternary complex, which then triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a lysine residue on the surface of the target protein. Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome.
Figure 1. Signaling pathway of Cereblon-mediated protein degradation by a thalidomide-based PROTAC.
Quantitative Data
Specific binding affinity (Kd, IC50) for this compound to Cereblon and degradation efficiency (DC50, Dmax) for PROTACs constructed with this linker are highly dependent on the conjugated target protein ligand and the specific experimental setup. Researchers should empirically determine these values for their PROTACs of interest. The following tables are provided as templates for data presentation.
Table 1: Cereblon Binding Affinity
| Compound | Assay Type | IC50 (nM) | Kd (nM) |
| Thalidomide-O-amido-PEG2-C2-NH2-POI Ligand | e.g., TR-FRET | Data to be determined | Data to be determined |
| Pomalidomide (Control) | e.g., TR-FRET | Reference Value | Reference Value |
Table 2: Target Protein Degradation
| Compound | Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| Thalidomide-O-amido-PEG2-C2-NH2-POI Ligand | e.g., HEK293 | e.g., BRD4 | Data to be determined | Data to be determined |
| Vehicle Control (e.g., DMSO) | e.g., HEK293 | e.g., BRD4 | N/A | 0 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a PROTAC synthesized using this compound.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This competitive binding assay measures the ability of the PROTAC to displace a fluorescently labeled tracer from the Cereblon protein.
Materials:
-
Recombinant human GST-tagged Cereblon protein
-
Thalidomide-Red tracer
-
Anti-GST antibody labeled with Europium cryptate
-
Assay buffer (e.g., PBS, 0.05% Tween-20)
-
384-well low volume white plates
-
Test PROTAC and control compounds (e.g., Pomalidomide)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test PROTAC and control compounds in assay buffer.
-
Reagent Preparation: Prepare a working solution of the Thalidomide-Red tracer and a pre-mixed solution of the GST-tagged Cereblon protein and the anti-GST Europium cryptate-labeled antibody in assay buffer.
-
Assay Plate Setup: Add 5 µL of the serially diluted compounds to the wells of the 384-well plate. Include wells for no-compound controls.
-
Addition of Cereblon/Antibody Mix: Add 10 µL of the Cereblon/antibody mixture to each well.
-
Addition of Tracer: Add 5 µL of the Thalidomide-Red tracer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (tracer) and 620 nm (cryptate) after excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the ratio against the compound concentration. Determine the IC50 value from the resulting dose-response curve.
Target Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the level of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
Test PROTAC and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test PROTAC or vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, or use a separate gel.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values from the dose-response curve.
Figure 2. General experimental workflow for the evaluation of a PROTAC.
Conclusion
This compound is a valuable tool for researchers engaged in the discovery and development of PROTAC-based therapeutics. Its thalidomide moiety provides a reliable handle for recruiting the Cereblon E3 ligase, while the PEG linker offers the necessary flexibility and favorable physicochemical properties for constructing effective protein degraders. The experimental protocols outlined in this guide provide a solid framework for characterizing the binding and degradation activities of PROTACs synthesized with this versatile building block. Through rigorous quantitative analysis, researchers can advance the development of novel therapies for a wide range of diseases.
Understanding the PEG2 linker in Thalidomide-O-amido-PEG2-C2-NH2 TFA
An In-depth Technical Guide to the PEG2 Linker in Thalidomide-O-amido-PEG2-C2-NH2 TFA
This technical guide provides a comprehensive overview of the core functionalities and significance of the polyethylene glycol (PEG) linker, specifically the PEG2 variant, within the context of the bifunctional molecule this compound. This molecule is a foundational component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed for targeted protein degradation.
Molecular Structure and Components
Thalidomide-O-amido-PEG2-C2-NH2 is a heterobifunctional molecule, meaning it possesses two distinct functional ends connected by a linker. The TFA (trifluoroacetic acid) salt is often a result of the purification process. The key components are:
-
Thalidomide: This moiety acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By recruiting CRBN, it hijacks the cell's natural protein disposal machinery.
-
PEG2 Linker: A short-chain polyethylene glycol linker consisting of two ethylene glycol units. This component is critical for the molecule's function, dictating the spatial relationship between the two ends.
-
Amine (NH2) Terminus: This primary amine group serves as a reactive handle for conjugation to a ligand that can specifically bind to a target protein of interest (POI).
The logical relationship between these components is central to its function in forming a PROTAC.
Caption: Molecular components of Thalidomide-O-amido-PEG2-C2-NH2.
The Critical Role of the PEG2 Linker in PROTAC Function
The linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy. The PEG2 linker in this molecule imparts several crucial properties:
-
Spatial Orientation: The primary function of the PEG2 linker is to bridge the E3 ligase and the target protein, facilitating the formation of a stable and productive ternary complex (E3 Ligase - PROTAC - Target Protein). The length and flexibility of the linker are paramount for achieving the correct geometry for ubiquitin transfer.
-
Physicochemical Properties: PEG linkers are known to enhance the solubility and permeability of molecules. This is a significant advantage in drug development, as it can improve the overall pharmacokinetic profile of the resulting PROTAC.
-
Flexibility: The inherent flexibility of the PEG chain allows the two ends of the PROTAC to adopt multiple conformations, increasing the probability of successful ternary complex formation.
The general mechanism of action for a PROTAC synthesized from this molecule is illustrated below.
Caption: General mechanism of action for a PROTAC.
Quantitative Data and Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is essential for designing conjugation reactions and for understanding the molecule's behavior in biological systems.
| Property | Value |
| Chemical Formula | C21H27F3N4O6 |
| Molecular Weight | 504.46 g/mol |
| Purity (HPLC) | >95% |
| Solubility | Soluble in DMSO, DMF, and Methanol |
| Appearance | White to off-white solid |
| PEG Chain Length | 2 ethylene glycol units (~8.9 Å) |
Experimental Protocols
Protocol 4.1: General Procedure for Conjugation to a Target Protein Ligand
This protocol describes a general method for conjugating the primary amine of Thalidomide-O-amido-PEG2-C2-NH2 to a carboxylic acid on a target protein ligand via amide bond formation.
Workflow:
Caption: Workflow for PROTAC synthesis via amide coupling.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid functional group
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
HPLC for purification
Procedure:
-
Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.
-
Add the coupling agents HATU (1.2 eq) and HOBt (1.2 eq), followed by the organic base DIEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and purify the crude product using reverse-phase HPLC to obtain the final PROTAC.
Protocol 4.2: In Vitro PROTAC-Induced Protein Degradation Assay (Western Blot)
This protocol outlines a standard western blot procedure to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cell line of interest.
Workflow:
Caption: Workflow for Western Blot protein degradation assay.
Procedure:
-
Cell Seeding: Seed the chosen cell line in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Conclusion
This compound is a versatile and valuable chemical tool for the synthesis of PROTACs. The PEG2 linker is a key design element that directly influences the potency and drug-like properties of the final molecule. A thorough understanding of its role and the application of robust experimental protocols are essential for the successful development of novel protein degraders. This guide provides a foundational framework for researchers entering this exciting and rapidly evolving field.
A Technical Guide to the Applications of Thalidomide Derivatives in Targeted Protein Degradation
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting their function.[1][2] This approach utilizes the cell's own ubiquitin-proteasome system to selectively tag and destroy target proteins. At the forefront of this technology are thalidomide and its derivatives, lenalidomide and pomalidomide.[3][4][5] Initially marked by a tragic history, thalidomide's renaissance as a cancer therapeutic led to the discovery of its unique mechanism of action: acting as a "molecular glue" to induce the degradation of specific proteins.[4][6] This discovery has paved the way for two major applications of thalidomide derivatives in TPD: as molecular glue degraders themselves and as crucial components of Proteolysis Targeting Chimeras (PROTACs).[5][6][7] This guide provides an in-depth technical overview of these applications for researchers, scientists, and drug development professionals.
Core Mechanism: Hijacking the CRL4^CRBN E3 Ubiquitin Ligase
The central player in the action of thalidomide derivatives is Cereblon (CRBN), a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[4][8][9] This complex, which also includes Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of cullins-1 (Roc1), is responsible for attaching ubiquitin chains to proteins, marking them for destruction by the proteasome.[8][10] Thalidomide and its analogs, collectively known as immunomodulatory imide drugs (IMiDs) or Cereblon E3 ligase modulators (CELMoDs), bind directly to CRBN.[8][11][] This binding event does not inhibit the ligase; instead, it allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of proteins that are not its natural substrates.[4][13] These newly recruited proteins are termed "neosubstrates."
Application 1: Thalidomide Derivatives as Molecular Glue Degraders
As molecular glues, thalidomide and its analogs directly mediate the interaction between the CRBN E3 ligase and specific neosubstrate proteins.[4][6][14] This induced proximity leads to the polyubiquitination of the neosubstrate and its subsequent degradation by the proteasome. The specificity for which neosubstrates are degraded is determined by the precise chemical structure of the IMiD bound to CRBN.[5][8]
Key Neosubstrates and Therapeutic Implications:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are critical for the survival of multiple myeloma cells. Lenalidomide and pomalidomide potently induce their degradation, which is a primary mechanism of their anti-myeloma activity.[4][9][13][15]
-
Casein Kinase 1α (CK1α): Lenalidomide, but not pomalidomide or thalidomide, selectively induces the degradation of CK1α.[4][13] This is the key therapeutic mechanism in patients with myelodysplastic syndrome (MDS) with a deletion of chromosome 5q [del(5q)], where haploinsufficiency of the gene encoding CK1α makes the cells particularly vulnerable to its further reduction.[13]
-
GSPT1: The translation termination factor GSPT1 is a neosubstrate for the newer CELMoD compound CC-885, which demonstrates potent antitumor activity in both hematological and solid tumors.[13]
-
SALL4: The degradation of this transcription factor is linked to the teratogenic effects of thalidomide.[8][16]
Application 2: Thalidomide Derivatives in PROTACs
PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, thereby inducing the POI's degradation.[1][15] A PROTAC consists of three components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two. Thalidomide, lenalidomide, and pomalidomide are among the most widely used E3 ligase ligands in PROTAC design, serving to hijack the CRL4^CRBN complex.[][15][17]
The catalytic nature of PROTACs is a key advantage; a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[6] This technology has successfully expanded the "druggable" proteome to include proteins that have traditionally been difficult to target with conventional inhibitors, such as scaffolding proteins and transcription factors.[3]
Quantitative Data on Thalidomide-Based Degraders
The efficacy of a protein degrader is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[18][19][20] The following tables summarize representative data for thalidomide-based PROTACs.
Table 1: Performance of Representative CRBN-Recruiting PROTACs
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|---|
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [21] |
| Representative BRD4 PROTAC | Thalidomide | BRD4 | HeLa | 15 | > 95 | [18] |
| ZB-S-29 | Thalidomide | SHP2 | A549 | 6.02 | > 90 | [22] |
| BTK Degrader (Cmpd 155) | Thalidomide derivative | BTK | MOLM-14 | 7.2 | Not Specified | [17] |
| IDO1 Degrader-1 | Pomalidomide | IDO1 | HeLa | 2840 | 93 |[20] |
Note: DC50 and Dmax values can vary significantly based on the cell line, treatment time, and specific experimental conditions.
Key Experimental Protocols
Validating the efficacy and mechanism of action of thalidomide-based degraders requires a suite of specialized assays.[1][23]
Quantitative Western Blotting for Protein Degradation
This is the most common method to determine DC50 and Dmax values for a degrader.[19]
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or molecular glue (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[19][21]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS), then lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading.[19][20]
-
SDS-PAGE and Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[18][19]
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.[18][20]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[18]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[18][19] Quantify the band intensities using densitometry software.[19] Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot the results to determine DC50 and Dmax values.[21]
Global Proteomics for Selectivity Profiling
Quantitative mass spectrometry-based proteomics is the gold standard for assessing the selectivity of a degrader across the entire proteome.[18]
Protocol:
-
Cell Culture and Treatment: Treat cells with the degrader at a concentration near its DC50 and a vehicle control.
-
Lysis and Protein Digestion: Harvest the cells, lyse them, and extract the proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[21]
-
Peptide Labeling (e.g., TMT): Label the peptides from each condition with isobaric tandem mass tags (TMT). This allows for multiplexing and precise relative quantification of proteins across different samples in a single mass spectrometry run.[21]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]
-
Data Analysis: Process the raw data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify thousands of proteins.[21] Analyze the data to identify proteins whose abundance significantly changes upon treatment, thus revealing both on-target and potential off-target effects.
In Vitro Ubiquitination Assay
This biochemical assay confirms that the degrader-induced protein degradation is dependent on the ubiquitination machinery.[24]
Protocol:
-
Reaction Setup: In a reaction tube, combine purified recombinant proteins: E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme (e.g., UBE2D2), the CRL4^CRBN E3 ligase complex, the target protein of interest, and ubiquitin.
-
Initiation: Add the degrader (or vehicle control) to the reaction mixture. Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein. An upward shift in the molecular weight or a "smear" of the target protein band in the presence of the degrader indicates polyubiquitination.
Synthesis of Thalidomide-Based PROTACs
The modular nature of PROTACs allows for systematic chemical optimization. The synthesis generally involves preparing the target-binding warhead and the E3 ligase ligand separately, each with a functional handle for linker attachment.
A common strategy involves starting with a derivative of thalidomide or pomalidomide, often functionalized at the C4 or C5 position of the phthalimide ring, to attach a linker.[25][26] This functionalized piece is then coupled to the target-binding warhead, frequently via robust reactions like click chemistry.[25] Solid-phase synthesis approaches have also been developed to streamline the rapid generation of PROTAC libraries with diverse linkers.[27][28][29]
The discovery of CRBN as the target of thalidomide has fundamentally transformed our understanding of this historic drug and has catalyzed the development of a powerful new therapeutic paradigm. Thalidomide derivatives are central to the field of targeted protein degradation, serving both as potent molecular glue degraders for treating hematological cancers and as indispensable E3 ligase-recruiting moieties for the broader PROTAC platform. As research continues, the rational design of novel CELMoDs and CRBN-recruiting PROTACs promises to further expand the druggable proteome, offering new hope for treating a wide range of diseases previously considered intractable.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide [cancer.fr]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 6. cellgs.com [cellgs.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 13. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 15. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. dokumen.pub [dokumen.pub]
- 25. benchchem.com [benchchem.com]
- 26. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 27. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 28. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
The Architect of Degradation: A Technical Guide to Thalidomide-O-amido-PEG2-C2-NH2 TFA for Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Thalidomide-O-amido-PEG2-C2-NH2 TFA, a crucial building block in the rapidly advancing field of targeted protein degradation. This molecule serves as a pre-functionalized E3 ligase ligand and linker, designed to streamline the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Here, we will dissect its mechanism of action, provide key quantitative data for analogous compounds, detail essential experimental protocols for PROTAC characterization, and visualize the underlying biological pathways and workflows.
Introduction to PROTAC Technology and the Role of this compound
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.
A PROTAC molecule is comprised of three key components:
-
A ligand that binds to the POI.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
This compound is a molecule that provides two of these three essential components. The thalidomide moiety is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The "O-amido-PEG2-C2-NH2" portion is a flexible polyethylene glycol (PEG) linker terminating in a primary amine. This amine group serves as a convenient chemical handle for conjugation to a ligand for a POI, thus completing the PROTAC structure.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of a thalidomide-based PROTAC is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-induced protein degradation pathway.
Data Presentation: The Impact of Linker Length on PROTAC Efficacy
| Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observation |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[1] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[1] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[1][2] |
| 4-5 | BRD4 | H661 | < 0.5 | Not specified | Potency can be recovered with longer PEG linkers.[2] |
Note: The optimal linker length is highly dependent on the specific target protein and the ligand used. The data above illustrates a common, though not universal, trend where linker composition and length are critical for productive ternary complex formation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a novel PROTAC synthesized using this compound.
Western Blot for Target Protein Degradation
This is the most common method to quantify the degradation of the target protein.
Materials:
-
Cultured cells expressing the protein of interest.
-
PROTAC compound dissolved in a suitable solvent (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and CRBN E3 ligase complex.
-
Recombinant protein of interest (POI).
-
Ubiquitin and ATP.
-
Ubiquitination buffer.
-
PROTAC compound.
-
SDS-PAGE loading buffer.
Protocol:
-
Reaction Setup: On ice, prepare a master mix containing ubiquitination buffer, ATP, E1, E2, and ubiquitin.
-
Assemble Reactions: In separate tubes, combine the master mix, the POI, and the CRBN E3 ligase complex.
-
Initiate Reaction: Add the PROTAC (or vehicle control) to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Analyze the reaction products by Western blot using an antibody against the POI. A ladder of higher molecular weight bands corresponding to polyubiquitinated POI should be observed in the presence of the PROTAC.
Ternary Complex Formation Assay (NanoBRET)
This cell-based assay quantifies the formation of the POI-PROTAC-CRBN ternary complex in live cells.
Materials:
-
Cells engineered to express the POI fused to a NanoLuc luciferase (energy donor) and CRBN fused to a HaloTag (energy acceptor).
-
NanoBRET Nano-Glo Substrate.
-
HaloTag NanoBRET 618 Ligand.
-
PROTAC compound.
Protocol:
-
Cell Preparation: Plate the engineered cells in a white-bottom 96-well plate.
-
Ligand Labeling: Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET Nano-Glo Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET ratio indicates the formation of the ternary complex.
Mandatory Visualizations
Caption: A typical experimental workflow for PROTAC characterization.
Caption: The Cereblon (CRBN) E3 ligase pathway hijacked by a PROTAC.
Conclusion
This compound is a valuable chemical tool that simplifies the synthesis of potent and selective protein degraders. By providing a pre-functionalized Cereblon ligand and a flexible PEG linker, it allows researchers to focus on the development and optimization of the target-binding portion of the PROTAC. A thorough characterization of the resulting PROTAC, including the assessment of target degradation, ubiquitination, ternary complex formation, and off-target effects, is essential for the development of novel therapeutics based on targeted protein degradation. The protocols and conceptual frameworks presented in this guide are intended to empower researchers in this exciting and rapidly evolving field.
References
A Technical Guide to the Discovery and Synthesis of Novel Thalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the strategies, synthesis, and evaluation of novel linkers for thalidomide-based Proteolysis Targeting Chimeras (PROTACs). As critical components of these heterobifunctional molecules, linkers significantly influence the formation of the ternary complex, degradation efficacy, and overall drug-like properties of PROTACs.
The PROTAC Mechanism of Action: A Catalytic Cycle
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1][2][3] A thalidomide-based PROTAC consists of three components: a "warhead" that binds to a target protein of interest (POI), a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5][6]
The PROTAC molecule acts as a bridge, inducing the formation of a ternary complex between the POI and the CRBN E3 ligase.[1][6] This proximity enables the E3 ligase to transfer ubiquitin proteins to the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. A key advantage of this process is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, allowing for potent activity at very low concentrations.[4]
Linker Design: Beyond the Spacer
The linker is not merely a passive spacer but an active modulator of PROTAC function.[7][8] Its chemical composition, length, rigidity, and attachment points are critical determinants of biological activity.[4][7]
Key Linker Classes:
-
Alkyl Chains: Simple, flexible linkers that are synthetically tractable. Their hydrophobicity can influence cell permeability and solubility.[7]
-
Polyethylene Glycol (PEG) Linkers: Commonly used to improve solubility and physicochemical properties. However, they can sometimes lead to reduced metabolic stability compared to alkyl linkers.[8]
-
Rigid Linkers: Incorporating elements like alkynes, triazoles, or cycloalkanes (e.g., piperazine, piperidine) can pre-organize the PROTAC into a productive conformation, enhancing ternary complex stability and selectivity.[8] Triazole moieties, often formed via "click chemistry," are metabolically stable and can reduce oxidative degradation.[8]
-
Novel & "Smart" Linkers: Advanced designs include photoswitchable linkers containing azobenzene units for reversible, light-based control of PROTAC activity, and photocaged linkers that allow for spatiotemporal activation.[8]
The choice of linker attachment point on the thalidomide scaffold—most commonly the C4, C5, or N-positions of the phthalimide ring—also significantly impacts PROTAC efficacy.[9]
Synthesis of Thalidomide-Based PROTACs
PROTAC synthesis is a modular process involving the conjugation of the three core components.[6] Common strategies involve established coupling reactions such as amide bond formation, nucleophilic substitution, or copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[6] To streamline this process, researchers often use pre-functionalized "building blocks" consisting of an E3 ligase ligand pre-conjugated to a linker with a reactive handle.[6] Solid-phase synthesis has also emerged as a powerful technique for the rapid generation of PROTAC libraries.[10][11][12]
Quantitative Analysis of Linker Performance
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from various studies, illustrating the profound impact of linker composition, length, and attachment point on degradation.
Table 1: Impact of Linker Type on BTK Degradation This table compares the degradation of Bruton's tyrosine kinase (BTK) using PROTACs with either PEG or alkyl linkers.
| PROTAC ID | Linker Type | Linker Length | Target | Cell Line | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | PEG | 4 units | BTK | Ramos | 1-40 | >90 |
| BTK Degrader 2 | Alkyl | 8 atoms | BTK | Ramos | ~50 | >90 |
| BTK Degrader 3 | PEG | 5 units | BTK | Ramos | <10 | >95 |
| Data synthesized from representative values in the literature.[7] |
Table 2: Impact of PEG Linker Length on BRD4 Degradation This table demonstrates the non-linear relationship between PEG linker length and the degradation of the BET protein BRD4.
| PROTAC ID | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) |
| BRD4-PROTAC-1 | 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90 |
| BRD4-PROTAC-2 | 1 | BRD4 | H661 | > 5 | ~50 |
| BRD4-PROTAC-3 | 2 | BRD4 | H661 | > 5 | ~60 |
| BRD4-PROTAC-4 | 3 or more | BRD4 | Various | Variable | Variable |
| Data adapted from a comparative guide.[13] Note: Potency can be recovered at longer lengths and is highly dependent on the specific PROTAC architecture. |
Table 3: Impact of Thalidomide Linker Attachment Point on Degradation This table compares the degradation potency of PROTACs where the linker is attached to different positions on the thalidomide scaffold.
| Target Protein | Attachment Point | Linker Type | DC50 (nM) | Dmax (%) |
| BRD4 | C4 | PEG | 1.8 | >95 |
| BRD4 | C5 | PEG | 0.8 | >95 |
| BTK | C4 | PEG | 90.1 | ~85 |
| BTK | C5 | PEG | 11.6 | >90 |
| Data synthesized from representative values in the literature.[9][14] |
Key Experimental Protocols
Detailed and reproducible methodologies are essential for evaluating and comparing novel PROTACs.
Protocol 1: Western Blot for Cellular Protein Degradation
This protocol is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[9]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, HCT116) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 12, 18, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading in the next step.[15]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.[15]
-
-
Detection and Analysis:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager.[7]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the corresponding loading control band.[7]
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
This biophysical assay measures the heat change upon binding and can be used to determine the binding affinity (Kd) of the PROTAC to the target protein or the E3 ligase individually.
-
Sample Preparation:
-
Prepare purified protein (target POI or CRBN) in a suitable, degassed buffer (e.g., PBS or HEPES).
-
Prepare the PROTAC solution in the exact same buffer to minimize heats of dilution. Precise buffer matching is critical.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the PROTAC solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
-
Titration:
-
Perform a series of small, timed injections of the PROTAC solution into the protein solution while monitoring and recording the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection to generate a binding isotherm (kcal/mol vs. molar ratio).
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Conclusion and Future Perspectives
The linker is a central element in the design of effective thalidomide-based PROTACs, with its structure directly influencing the molecule's ability to form a productive ternary complex and induce target degradation. The historical reliance on simple alkyl and PEG chains is giving way to more sophisticated designs incorporating rigid or stimuli-responsive elements to enhance selectivity and control.[4] Future advancements will likely focus on the development of novel linker chemistries and the application of computational modeling and artificial intelligence to predict optimal linker structures, thereby accelerating the rational design of next-generation protein degraders.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Probing the Trinity: A Technical Guide to Ternary Complex Formation with Thalidomide-O-amido-PEG2-C2-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, enabling the targeted degradation of previously "undruggable" proteins. At the heart of this technology lies the formation of a productive ternary complex, a transient molecular ménage à trois composed of the PROTAC molecule, a target protein of interest (POI), and an E3 ubiquitin ligase. This guide provides an in-depth technical overview of the core principles and methodologies for investigating the ternary complex formed by Thalidomide-O-amido-PEG2-C2-NH2 TFA , a bifunctional molecule designed to recruit the Cereblon (CRBN) E3 ligase.
While specific quantitative data for this exact commercially available ligand-linker is not extensively published, this guide will leverage data and protocols from closely related and well-characterized thalidomide-based PROTACs to provide a robust framework for its investigation. This molecule incorporates the thalidomide moiety, which binds to CRBN, connected via a 2-unit polyethylene glycol (PEG) linker to an amine group, ready for conjugation to a POI-binding ligand.[1][2][3] The principles and techniques outlined herein are fundamental to characterizing the formation, stability, and functional consequences of the resulting PROTAC-mediated ternary complex.
The Signaling Pathway of PROTAC-Induced Protein Degradation
The mechanism of action for a PROTAC assembled with this compound follows a catalytic cycle culminating in the degradation of the target protein. The PROTAC acts as a molecular bridge, bringing the target protein and the CRBN E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.[4][5][6]
Quantitative Analysis of Ternary Complex Formation
The stability and cooperativity of the ternary complex are critical determinants of a PROTAC's degradation efficiency.[7] Cooperativity (α) is a measure of how the binding of one protein (e.g., CRBN) to the PROTAC influences the binding of the other protein (the POI). An α value greater than 1 indicates positive cooperativity, meaning the two proteins bind more strongly in the ternary complex than they do individually to the PROTAC.
While specific data for this compound is not available, the following table presents representative data from studies of other thalidomide-based PROTACs targeting the BRD4 bromodomain, illustrating the types of quantitative measurements that are crucial for characterization.
| Parameter | PROTAC Example | Target Protein | E3 Ligase | Value | Assay Method | Reference |
| Binary Binding Affinity (Kd) | dBET1 | BRD4(BD1) | - | 180 nM | TR-FRET | [8] |
| dBET1 | - | CRBN | 1.8 µM | TR-FRET | [8] | |
| Ternary Complex Affinity (Kd) | dBET1 | BRD4(BD1) | CRBN | 23 nM | TR-FRET | [8] |
| Cooperativity (α) | dBET1 | BRD4(BD1) | CRBN | 4.5 | Calculated | [8] |
| Degradation Potency (DC50) | MZ1 (thalidomide-based) | BRD4 | CRBN | ~30 nM | Western Blot | [7] |
| Maximum Degradation (Dmax) | MZ1 (thalidomide-based) | BRD4 | CRBN | >90% | Western Blot | [7] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of PROTACs. Below are protocols for key experiments used to characterize ternary complex formation and subsequent protein degradation.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.
Objective: To quantify the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
His-tagged POI
-
GST-tagged CRBN/DDB1 complex
-
Terbium-cryptate labeled anti-His antibody (donor)
-
d2-labeled anti-GST antibody (acceptor)
-
This compound conjugated to a POI ligand
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume plates
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add a fixed concentration of His-tagged POI and GST-tagged CRBN/DDB1.
-
Add the serially diluted PROTAC to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-180 minutes) to allow for complex formation.
-
Add the Terbium-labeled anti-His antibody and d2-labeled anti-GST antibody.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm/620 nm) and plot against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, with the peak indicating the optimal concentration for complex formation.
AlphaLISA Assay for Ternary Complex Formation
This is another proximity-based assay that can be used to measure ternary complex formation.
Objective: To detect and quantify the POI-PROTAC-CRBN ternary complex.
Materials: [10]
-
Biotinylated POI
-
FLAG-tagged CRBN/DDB1 complex
-
Streptavidin-coated Donor beads
-
Anti-FLAG-coated Acceptor beads
-
This compound conjugated to a POI ligand
-
AlphaLISA assay buffer
-
384-well plates
Protocol: [10]
-
Perform a cross-titration of the biotinylated POI and FLAG-tagged CRBN complex with a broad range of PROTAC concentrations to determine optimal assay concentrations.
-
In a 384-well plate, add the optimized concentrations of biotinylated POI and FLAG-tagged CRBN.
-
Add serially diluted PROTAC.
-
Incubate at room temperature for 60 minutes.
-
Add a mixture of Streptavidin-Donor beads and anti-FLAG-Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration to generate the characteristic bell-shaped curve.
Western Blotting for Protein Degradation
This cellular assay directly measures the degradation of the target protein.
Objective: To determine the DC50 and Dmax of the PROTAC in a cellular context.
Materials:
-
Cell line expressing the POI
-
This compound conjugated to a POI ligand
-
Cell culture reagents
-
Lysis buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibodies for the POI and loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.
Conclusion
The successful development of a PROTAC therapeutic hinges on the meticulous characterization of its ability to induce a stable and cooperative ternary complex. While this guide has focused on the investigation of This compound , the principles and experimental protocols described are broadly applicable to the wider class of thalidomide-based, CRBN-recruiting PROTACs. By employing a combination of biophysical and cellular assays, researchers can gain a comprehensive understanding of the structure-activity relationships that govern PROTAC efficacy, thereby accelerating the design and optimization of next-generation targeted protein degraders. The provided workflows and illustrative data serve as a foundational resource for scientists and drug developers embarking on the characterization of novel PROTAC molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Notes and Protocols for Thalidomide-O-amido-PEG2-C2-NH2 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-PEG2-C2-NH2 TFA is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed for targeted protein degradation. This heterobifunctional molecule incorporates a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a flexible 2-unit polyethylene glycol (PEG) linker with a terminal amine group. This terminal amine allows for the covalent attachment of a ligand specific to a protein of interest (POI), thereby creating a PROTAC that can induce the degradation of the target protein.
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with the POI and the E3 ligase, leading to the ubiquitination of the POI. This "kiss of death" marks the POI for degradation by the 26S proteasome, effectively removing the protein from the cell. This approach offers several advantages over traditional inhibitors, including the potential to target "undruggable" proteins and the ability to act catalytically.
These application notes provide a comprehensive guide to the use of PROTACs constructed with this compound in cell culture, including detailed experimental protocols and data interpretation guidelines.
Mechanism of Action
A PROTAC synthesized using this compound mediates the degradation of a target protein through a catalytic cycle:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the Protein of Interest (POI) via its specific ligand and to the Cereblon (CRBN) E3 ligase via its thalidomide moiety, forming a POI-PROTAC-CRBN ternary complex.
-
Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is then released and can participate in further rounds of degradation, acting catalytically.
Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein and its downstream effects on cell viability and signaling. The following tables provide a template for summarizing key quantitative data obtained from cell-based assays. Note: As no specific PROTACs constructed with this compound have been detailed in the public literature, the following tables are presented as examples. Researchers will need to generate this data for their specific PROTAC.
Table 1: Protein Degradation Efficiency
| Cell Line | Target Protein | PROTAC Concentration (nM) | Incubation Time (h) | Dmax (%) | DC50 (nM) |
| Example: Cancer Cell Line A | Example: Kinase X | 0.1 - 1000 | 24 | Data to be determined | Data to be determined |
| Example: Cancer Cell Line B | Example: Kinase X | 0.1 - 1000 | 24 | Data to be determined | Data to be determined |
-
Dmax: The maximum percentage of protein degradation achieved.
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
Table 2: Cellular Viability
| Cell Line | PROTAC Concentration (nM) | Incubation Time (h) | IC50 (nM) |
| Example: Cancer Cell Line A | 0.1 - 10000 | 72 | Data to be determined |
| Example: Cancer Cell Line B | 0.1 - 10000 | 72 | Data to be determined |
-
IC50: The concentration of the PROTAC that inhibits cell growth by 50%.
Experimental Protocols
The following are detailed protocols for key experiments to characterize a PROTAC synthesized with this compound.
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in response to PROTAC treatment.
Materials:
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.1%). Include a vehicle-only (DMSO) control. Treat the cells for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Probe the same membrane for a loading control protein.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of the PROTAC on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Add the diluted PROTAC to the wells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to add the reagent to each well.
-
-
Measurement: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of PROTAC Action
Caption: Mechanism of action of a PROTAC utilizing this compound.
Experimental Workflow for PROTAC Evaluation
Caption: General workflow for the synthesis and evaluation of a PROTAC.
Application Notes and Protocols for Protein Degradation Studies Using Thalidomide-O-amido-PEG2-C2-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]
Thalidomide-O-amido-PEG2-C2-NH2 TFA is an E3 ligase ligand-linker conjugate.[6][7] It incorporates a thalidomide moiety, which binds to the Cereblon (CRBN) E3 ligase, and a PEGylated linker with a terminal amine group.[6][8] This terminal amine serves as a versatile chemical handle for researchers to conjugate a ligand specific to their POI, thereby creating a novel PROTAC.
These application notes provide a comprehensive experimental framework for researchers using this compound as a foundational block to synthesize and evaluate new PROTACs. The protocols detailed below cover the essential assays required to validate the mechanism of action, from demonstrating ternary complex formation to quantifying target degradation and assessing downstream cellular effects.
Core Mechanism of Action
The fundamental principle of a PROTAC created from this conjugate is to hijack the CRBN E3 ligase to degrade a specific POI. The process involves several key steps that must be experimentally validated.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Design Workflow
A systematic approach is crucial for validating a novel PROTAC. The workflow begins with biochemical validation of the key interactions, followed by cell-based assays to confirm protein degradation and assess functional outcomes.
Caption: High-level experimental workflow for PROTAC validation.
Application Note 1: Biochemical Validation of Ternary Complex Formation
Objective: To confirm that the synthesized PROTAC can successfully bridge the POI and the CRBN E3 ligase to form a stable ternary complex. The formation of this complex is the critical first step for subsequent ubiquitination and degradation.[][10] Co-immunoprecipitation (Co-IP) is a robust method to demonstrate this interaction in a cellular context.[11]
Protocol 1.1: Co-Immunoprecipitation for Ternary Complex Detection
This protocol details the immunoprecipitation of the E3 ligase (or POI) to detect the presence of the other two components of the ternary complex.
Caption: Workflow for Co-Immunoprecipitation (Co-IP) assay.
Materials:
-
Cell line expressing the POI and CRBN.
-
Novel PROTAC compound and vehicle control (e.g., DMSO).
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated POI.[11]
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Non-denaturing Lysis Buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.[12][13]
-
Primary antibody for immunoprecipitation (e.g., rabbit anti-CRBN or mouse anti-POI).
-
Isotype control IgG (e.g., rabbit IgG or mouse IgG).[11]
-
Protein A/G agarose or magnetic beads.[14]
-
Wash Buffer (e.g., lysis buffer or PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 2x Laemmli sample buffer).[11]
-
Standard Western Blotting reagents.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification and Normalization:
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Normalize all samples to the same protein concentration (e.g., 1 mg/mL) with lysis buffer.
-
-
Pre-Clearing Lysate:
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-CRBN).
-
In a separate control tube, add an equivalent amount of the corresponding isotype IgG.[11]
-
Incubate on a rotator overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 30 µL of Protein A/G bead slurry to each sample and incubate for 2-4 hours at 4°C on a rotator.[11]
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute). Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer to remove non-specifically bound proteins.[11]
-
-
Elution and Western Blot Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute proteins.
-
Analyze the eluates by Western Blot, probing for the POI. A band for the POI in the anti-CRBN IP lane (but not in the IgG control) confirms the formation of the ternary complex.
-
Data Presentation: Ternary Complex Formation
| IP Antibody | PROTAC Treatment | Input POI (Western) | IP:CRBN (Western) | Co-IP:POI (Western) | Conclusion |
| Rabbit IgG | 100 nM | Present | Absent | Absent | No non-specific binding |
| anti-CRBN | DMSO | Present | Present | Absent | No complex without PROTAC |
| anti-CRBN | 100 nM | Present | Present | Present | Ternary complex formed |
Application Note 2: Cellular Analysis of PROTAC-Mediated Protein Degradation
Objective: To quantify the dose- and time-dependent degradation of the POI in cells treated with the novel PROTAC and to confirm that degradation occurs via the ubiquitin-proteasome system.
Protocol 2.1: Western Blotting to Quantify Protein Degradation
Western blotting is the standard method to measure changes in protein levels and determine key PROTAC efficacy parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[4]
Methodology:
-
Cell Plating and Treatment:
-
Plate cells at an appropriate density to ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 16 or 24 hours) to determine the DC₅₀.
-
For time-course experiments, treat cells with a fixed PROTAC concentration (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Always include a vehicle-only control (e.g., 0.1% DMSO).[4]
-
-
Cell Lysis and Protein Quantification:
-
Prepare cell lysates as described in Protocol 1.1 (Step 2), using a lysis buffer suitable for Western Blotting (e.g., RIPA buffer).
-
Quantify and normalize protein concentrations for all samples.
-
-
SDS-PAGE and Protein Transfer:
-
Add Laemmli sample buffer to your normalized lysates and boil at 95-100°C for 5-10 minutes.[4]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[4][13]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Simultaneously, probe with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[4]
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of degradation versus PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
-
Data Presentation: Degradation Parameters
| Parameter | Description | Example Value |
| DC₅₀ | Concentration of PROTAC that induces 50% degradation of the target protein. | 15 nM |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | 95% |
Protocol 2.2: Target Protein Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is preceded by ubiquitination of the POI. It is similar to the Co-IP protocol but involves immunoprecipitating the POI and then blotting for ubiquitin.[5]
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells as described in Protocol 1.1 (Step 1), including the use of a proteasome inhibitor (MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse cells under denaturing conditions (e.g., with 1% SDS in the lysis buffer, followed by heating and dilution) to disrupt protein-protein interactions and ensure only covalently attached ubiquitin is detected.
-
-
Immunoprecipitation:
-
Normalize lysate protein concentrations.
-
Immunoprecipitate the POI using an anti-POI antibody.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and analyze via Western Blot.
-
Probe the membrane with an anti-ubiquitin antibody.
-
An increase in high-molecular-weight smears or bands in the PROTAC-treated sample lane indicates poly-ubiquitination of the POI.
-
Application Note 3: Functional Consequences and Selectivity
Objective: To assess the downstream biological effects of POI degradation and to evaluate the selectivity of the novel PROTAC across the proteome.
Protocol 3.1: Cell Viability Assay
This protocol measures the impact of POI degradation on cell proliferation and viability, which is critical for assessing the therapeutic potential of a PROTAC targeting an oncoprotein.
Materials:
-
Cell line of interest.
-
Novel PROTAC.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® (CTG)).[3][]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).
-
Assay Measurement:
-
Add the viability reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Plot viability against PROTAC concentration to determine the IC₅₀ (concentration for 50% inhibition of cell growth).
-
Data Presentation: Functional Activity
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of PROTAC that inhibits cell viability by 50%. | 25 nM |
Protocol 3.2: Global Proteomics for Selectivity Profiling
Mass spectrometry (MS)-based proteomics is the gold standard for assessing the selectivity of a PROTAC. It provides an unbiased, proteome-wide view of protein level changes following PROTAC treatment, allowing for the identification of off-target degradation events.[16][17]
Workflow Overview:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves Dₘₐₓ and with a vehicle control. Harvest cells and prepare lysates.
-
Protein Digestion: Proteins are digested into peptides, typically using trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, peptides from different samples (e.g., PROTAC-treated vs. control) can be labeled with isobaric tags (e.g., TMT reagents). This allows for multiplexing and accurate relative quantification.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The MS instrument measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.[18]
-
Data Analysis:
-
The MS/MS data is searched against a protein database to identify the peptides and their corresponding proteins.
-
The abundance of each protein is quantified across the different samples.
-
Statistical analysis is performed to identify proteins that show a significant decrease in abundance in the PROTAC-treated sample compared to the control. The intended POI should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets.[19]
-
Data Presentation: Selectivity Profile
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Annotation |
| Target POI | -12.5 | < 0.0001 | Intended Target |
| Protein X | -1.5 | 0.45 | No significant change |
| Protein Y | -1.8 | 0.21 | No significant change |
| Off-Target Z | -4.2 | 0.005 | Potential Off-Target |
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thalidomide-O-amido-PEG2-NH2.TFA | CAS:1957235-75-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 8. Thalidomide-O-amido-PEG2-C2-NH2, HCl salt, 2376990-30-4 | BroadPharm [broadpharm.com]
- 10. 三重複合体の形成 [promega.jp]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 16. sapient.bio [sapient.bio]
- 17. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Protein Degrader [proteomics.com]
Application Notes and Protocols for PROTAC Synthesis using Thalidomide-O-amido-PEG2-C2-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase. This proximity facilitates the tagging of the POI with ubiquitin, marking it for destruction by the proteasome. A key advantage of this technology is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein molecules.
Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. In the context of PROTACs, thalidomide serves as a highly effective E3 ligase ligand, enabling the recruitment of the CRBN machinery to a desired POI. Thalidomide-O-amido-PEG2-C2-NH2 TFA is a functionalized thalidomide derivative incorporating a short, flexible polyethylene glycol (PEG) linker, terminating in a primary amine. This building block is designed for the efficient synthesis of PROTACs through conjugation to a POI ligand. The terminal amine allows for the formation of a stable amide bond with a corresponding carboxylic acid on a POI-targeting molecule.
This document provides detailed protocols for the synthesis of a PROTAC using this compound and a generic POI ligand containing a carboxylic acid, with a focus on targeting the well-characterized protein, Bromodomain-containing protein 4 (BRD4).
PROTAC-mediated Protein Degradation Pathway
The signaling pathway below illustrates the mechanism of action for a thalidomide-based PROTAC. The PROTAC molecule forms a ternary complex with the target protein (POI) and the CRBN E3 ligase, leading to ubiquitination and subsequent degradation of the POI by the proteasome.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-targeting PROTAC via Amide Coupling
This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC by coupling a BRD4 inhibitor containing a carboxylic acid (e.g., a JQ1 analog) with this compound.
Materials:
-
BRD4 inhibitor with a terminal carboxylic acid (POI-COOH)
-
This compound
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., DCM/Methanol or Acetonitrile/Water)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF.
-
Activation: To the solution from step 1, add HATU (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF. Add DIPEA (3.0 equivalents) to this solution to neutralize the TFA salt and act as a base for the coupling reaction.
-
Coupling Reaction: Add the solution from step 3 to the activated POI-COOH mixture from step 2.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Evaluation of PROTAC-induced BRD4 Degradation by Western Blot
This protocol outlines the procedure to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cellular context.
Materials:
-
Human cell line expressing BRD4 (e.g., MV-4-11, HeLa)
-
Synthesized BRD4-targeting PROTAC
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot: Prepare protein samples, load equal amounts onto an SDS-PAGE gel, and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody against BRD4 and the loading control overnight at 4°C. Following washing steps, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Quantitative Data Summary
The following table summarizes typical quantitative data for a BRD4-targeting PROTAC synthesized using a thalidomide-based E3 ligase ligand and a short PEG linker. Note: This data is representative of a BRD4 PROTAC with a similar short PEG linker and is provided for illustrative purposes.
| Parameter | Value | Method |
| Synthesis | ||
| Reaction Time | 4-12 hours | LC-MS Monitoring |
| Expected Yield | 40-60% (after purification) | Isolated Product |
| Biological Activity | ||
| Cell Line | MV-4-11 (Human Leukemia) | |
| DC50 (Degradation) | < 100 nM | Western Blot |
| Dmax (Max. Degradation) | > 90% | Western Blot |
| Physicochemical | ||
| Purity (Post-HPLC) | > 95% | HPLC, NMR |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and evaluation of a PROTAC using this compound.
Caption: Workflow for PROTAC synthesis and evaluation.
Application Notes and Protocols for Western Blot Analysis of Protein Degradation by a Thalidomide-O-amido-PEG2-C2-NH2 TFA-based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1][2] This technology utilizes the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs), offering a powerful alternative to traditional inhibition.[3][4] Thalidomide-based PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), are a prominent class of these degraders.[1][5] The molecule "Thalidomide-O-amido-PEG2-C2-NH2 TFA" is a key building block for synthesizing such PROTACs, providing the CRBN-recruiting ligand and a flexible linker.[6][7]
This document provides detailed application notes and protocols for validating the efficacy of a PROTAC synthesized using this compound through Western blot analysis. Western blotting is a fundamental technique to quantify the reduction in target protein levels, thereby determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[2][8]
Signaling Pathway of Thalidomide-Based PROTAC Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.
Caption: Mechanism of protein degradation mediated by a Thalidomide-based PROTAC.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing PROTAC-induced protein degradation using Western blot analysis.
Caption: Experimental workflow for Western blot analysis of PROTAC efficacy.
Detailed Experimental Protocol
This protocol provides a comprehensive guide for performing Western blot analysis to quantify the degradation of a target protein following treatment with a this compound-based PROTAC.
Materials and Reagents
-
Cell Culture: Appropriate cell line expressing the protein of interest (POI).
-
PROTAC Compound: Stock solution of the synthesized PROTAC in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium and Supplements.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels.
-
Electrophoresis and Transfer Buffers.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit or mouse anti-POI antibody.
-
Rabbit or mouse anti-loading control antibody (e.g., GAPDH, β-actin, or α-tubulin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Seeding and PROTAC Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range to determine DC50 is 0.1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or the vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis and Protein Quantification
-
After the treatment period, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to new, pre-chilled tubes.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.
-
-
Antibody Incubation
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to ensure the signal is within the linear range and not saturated.[9]
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control, followed by the appropriate secondary antibody and detection.
-
Quantify the band intensities for the POI and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the POI band to the intensity of the corresponding loading control band for each sample.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control using the following formula:
-
% Degradation = (1 - (Normalized POI intensity in treated sample / Normalized POI intensity in vehicle control)) x 100
-
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[2][8]
-
Data Presentation
Quantitative data from Western blot analysis should be summarized in a clear and structured table to facilitate comparison. The following table provides a representative example of data that could be obtained for a Thalidomide-based PROTAC targeting a protein such as BRD4.
| PROTAC Concentration (nM) | Normalized POI Intensity | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.95 | 5% |
| 1 | 0.75 | 25% |
| 10 | 0.48 | 52% |
| 100 | 0.15 | 85% |
| 1000 | 0.12 | 88% |
| 10000 | 0.11 | 89% |
Summary of Degradation Parameters:
| Parameter | Value |
| DC50 | ~9 nM |
| Dmax | ~89% |
Note: The data presented above is representative and for illustrative purposes only. Actual values will vary depending on the specific PROTAC, target protein, cell line, and experimental conditions.[1]
Troubleshooting
-
No or Weak Signal: Increase protein load, check antibody dilutions, ensure efficient transfer, and use fresh ECL substrate.
-
High Background: Optimize blocking conditions (time and agent), increase the number and duration of washes, and use an optimal antibody concentration.
-
Multiple Bands: This could be due to non-specific antibody binding, protein isoforms, or degradation products. Optimize antibody concentration and blocking conditions. Ensure proper sample handling to prevent degradation.
By following these detailed protocols and application notes, researchers can effectively utilize Western blot analysis to validate and characterize the protein degradation activity of PROTACs developed with the this compound linker-ligand conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Schematic representation of targeted protein degradation of PXR by a CRBN-based PROTAC., by K, R [biorender.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Quantitative Proteomics-Based Assessment of Off-Target Effects of Thalidomide-O-amido-PEG2-C2-NH2 TFA PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1] A typical PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide and its analogs are frequently employed as E3 ligase ligands that recruit Cereblon (CRBN).[2] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
While potent in their on-target activity, a thorough evaluation of a PROTAC's selectivity is critical to mitigate potential toxicity arising from off-target protein degradation.[3] Off-target effects can stem from the promiscuity of the E3 ligase binder or the formation of binary complexes with unintended proteins.[4] Pomalidomide-based PROTACs, for instance, have been observed to degrade zinc-finger proteins independently of the target ligand.[4][5]
This document provides detailed application notes and protocols for utilizing quantitative proteomics to perform a global and unbiased assessment of the off-target effects of Thalidomide-O-amido-PEG2-C2-NH2 TFA PROTACs.
Core Concepts in Off-Target Assessment
A multi-faceted approach is essential for a comprehensive evaluation of off-target protein degradation.[4] Mass spectrometry-based proteomics is the gold standard for an unbiased, global assessment of changes in the proteome following PROTAC treatment.[4][6] This allows for the identification and quantification of thousands of proteins, revealing unintended degradation events.[4]
Key quantitative proteomics methodologies for this purpose include:
-
Isobaric Labeling (TMT or iTRAQ): This technique involves labeling peptides from different experimental conditions with isobaric tags. This allows for the multiplexing of samples, enabling precise relative quantification of proteins across various treatments in a single mass spectrometry run.[4]
-
Label-Free Quantification (LFQ): This method compares the signal intensity of peptides across different runs to determine relative protein abundance. While it can be less precise than isobaric labeling, it offers a simpler workflow.
-
Western Blotting: This targeted technique is crucial for validating the degradation of potential off-target proteins identified through global proteomics.[4]
Experimental Protocols
Protocol 1: Global Proteome Profiling using Tandem Mass Tag (TMT) Labeling
This protocol outlines the steps for a comprehensive, quantitative analysis of protein abundance changes induced by a this compound PROTAC.
1. Cell Culture and PROTAC Treatment:
-
Culture human cell lines (e.g., HeLa, HEK293T, or a disease-relevant cell line) in appropriate media to 70-80% confluency.[1]
-
Treat cells with the this compound PROTAC at various concentrations (e.g., a dose-response from 0.1 nM to 10 µM) and for different time points (e.g., 6, 12, 24 hours).[6]
-
Include the following controls:
2. Protein Extraction and Digestion:
-
Harvest cells by scraping and wash twice with ice-cold PBS.[6]
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Determine protein concentration using a BCA assay.[1]
-
Take a consistent amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.[1]
-
Digest proteins into peptides overnight at 37°C using sequencing-grade trypsin.[1]
3. TMT Labeling and Sample Pooling:
-
Label the digested peptides from each condition with a specific TMTpro™ reagent according to the manufacturer's instructions.
-
Quench the labeling reaction and pool the labeled samples in equal amounts.
-
Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides using a nano-flow liquid chromatography system coupled to a high-resolution orbitrap mass spectrometer.[4]
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
5. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., Proteome Discoverer™, MaxQuant) to identify and quantify proteins.[7]
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls. A significant negative Log2 fold change with a low p-value indicates potential degradation.[7]
Protocol 2: Validation of Off-Target Hits by Western Blotting
This protocol is for confirming the degradation of specific proteins identified as potential off-targets from the global proteomics screen.
1. Sample Preparation:
-
Prepare cell lysates from cells treated with the PROTAC and controls as described in Protocol 1, Step 1.
2. SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein lysate per lane on an SDS-polyacrylamide gel.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a validated primary antibody specific for the potential off-target protein overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify the band intensities using image analysis software.
-
Normalize the signal of the off-target protein to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[6]
Data Presentation
Quantitative proteomics data should be summarized in a clear and structured format to facilitate the identification of potential off-target effects.
Table 1: Hypothetical Quantitative Proteomics Data for Off-Target Analysis of a Thalidomide-based PROTAC
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein X | TPX | -3.5 | 1.2e-6 | No (On-Target) |
| Zinc finger protein 91 | ZFP91 | -2.1 | 3.4e-4 | Yes |
| Casein kinase 1α | CSNK1A1 | -1.8 | 9.1e-4 | Yes |
| SALL4 | SALL4 | -0.2 | 0.56 | No |
| GAPDH | GAPDH | 0.05 | 0.89 | No |
| Actin, cytoplasmic 1 | ACTB | -0.02 | 0.95 | No |
Note: This table is for illustrative purposes only. Actual results will vary depending on the experimental conditions. A significant negative Log2 fold change with a low p-value suggests potential degradation that requires further validation.
Visualizations
Signaling Pathway and Off-Target Effects
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
In-Cell CRBN Engagement Assays for Thalidomide-Based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key in-cell assays designed to measure the engagement of thalidomide-based Proteolysis Targeting Chimeras (PROTACs) with their E3 ligase component, Cereblon (CRBN). Accurate determination of intracellular target engagement is a critical step in the development of effective PROTAC degraders, as it confirms the initial binding event required to induce protein degradation.
Introduction to PROTACs and CRBN Engagement
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] A significant class of PROTACs utilizes derivatives of thalidomide, lenalidomide, or pomalidomide to engage the CRBN E3 ligase complex.[] Verifying that a PROTAC can effectively bind to CRBN within the complex cellular environment is a primary objective in early-stage PROTAC development.[3][4] This validation is crucial for establishing a strong structure-activity relationship (SAR) and ensuring that the PROTAC is bioavailable and can reach its intracellular target.[5][6]
This guide details several widely-used methods for quantifying in-cell CRBN engagement, including the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Fluorescence Polarization (FP) assays.
Key In-Cell CRBN Engagement Assays
A variety of robust assays are available to quantify the interaction between a PROTAC and CRBN, both in vitro and within living cells.[7] The choice of assay often depends on the specific research question, available instrumentation, and throughput requirements.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a PROTAC to CRBN in living cells.[5][8][9] The assay relies on energy transfer from a NanoLuc® luciferase-tagged CRBN (the donor) to a fluorescently labeled tracer that binds to the same site on CRBN (the acceptor).[3][9] When a PROTAC is introduced, it competes with the tracer for binding to CRBN, leading to a decrease in the BRET signal in a dose-dependent manner.[9][10] This allows for the quantitative determination of the PROTAC's intracellular affinity for CRBN.[8]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[11][12] The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[11] In this assay, cells are treated with the PROTAC, heated to various temperatures, and the amount of soluble (non-denatured) CRBN is quantified, typically by Western blotting or mass spectrometry.[11][13] A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[7][11]
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a competitive binding assay used to determine the binding affinity of a PROTAC for CRBN.[7][14] The assay is based on the principle that a small, fluorescently labeled molecule (a tracer that binds to CRBN) tumbles rapidly in solution, resulting in low fluorescence polarization.[7][14] When the tracer binds to the much larger CRBN protein, its rotation slows, leading to an increase in fluorescence polarization.[7][15] A PROTAC that binds to CRBN will compete with the fluorescent tracer, causing a decrease in the measured fluorescence polarization, which can be used to determine the PROTAC's binding affinity.[7][16]
Quantitative Data Summary
The following tables summarize key quantitative data for various CRBN ligands and PROTACs, providing benchmarks for expected binding affinities.
Table 1: Binding Affinities of Known CRBN Ligands
| Compound | Binding Affinity (IC50/Kd) | Assay Method | Reference |
| Lenalidomide | ~178 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [11] |
| Lenalidomide | 1.5 µM (IC50) | TR-FRET | [17] |
| Pomalidomide | 153.9 nM (IC50) | Fluorescence Polarization | [11] |
| Pomalidomide | ~157 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [11] |
| Pomalidomide | 1.2 µM (IC50) | TR-FRET | [17] |
| CC-220 (Iberdomide) | 60 nM (IC50) | TR-FRET | [17] |
| Phenyl Dihydrouracil-based PROTAC | 52 ± 19 nM (Kd) | Fluorescence Polarization | [11] |
| YJ1b (Phenyl Dihydrouracil Derivative) | 206 nM (IC50) | TR-FRET | [11] |
Table 2: Intracellular CRBN Engagement of PROTACs (NanoBRET™)
| PROTAC | Intracellular Affinity (IC50) | Cell Line | Reference |
| dBET1 | Weaker than Iberdomide/Lenalidomide | HEK293 | [8] |
| dBET6 | Weaker than Iberdomide/Lenalidomide | HEK293 | [8] |
| RC-1 | 0.25 µM | HEK293 | [10] |
| IRC-1 | 0.86 µM | HEK293 | [10] |
| RNC-1 | Not specified, weaker than RC-1 and IRC-1 | HEK293 | [10] |
Experimental Protocols
Protocol 1: NanoBRET™ CRBN Target Engagement Assay
This protocol outlines the steps for performing a competitive NanoBRET™ assay to measure the intracellular engagement of a thalidomide-based PROTAC with CRBN.[7][9]
Materials:
-
HEK293 cells[7]
-
Plasmid encoding NanoLuc®-CRBN fusion protein[7]
-
Transfection reagent[7]
-
Opti-MEM® I Reduced Serum Medium
-
Assay medium (e.g., DMEM with 10% FBS)[7]
-
Test PROTACs and control compounds[7]
-
NanoBRET™ Nano-Glo® Substrate and Lysis Buffer
-
White, 96-well assay plates[7]
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Culture and Transfection:
-
Compound Preparation:
-
Prepare serial dilutions of the test PROTACs and control compounds in the assay medium.[7]
-
-
Assay Execution:
-
Replace the culture medium with the prepared compound dilutions.
-
Add the NanoBRET™ Tracer to all wells at a final concentration optimized for the assay (e.g., 0.5 µM).[10]
-
Incubate the plate for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the BRET signal using a luminometer equipped with appropriate filters (e.g., 450 nm for donor and 520 nm for acceptor).[9]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the logarithm of the PROTAC concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.[9]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for CRBN Engagement
This protocol describes the steps for conducting a CETSA® experiment to confirm the binding of a PROTAC to CRBN in intact cells.[11][18]
Materials:
-
Cell line of interest[11]
-
Test PROTAC and vehicle control (e.g., DMSO)[11]
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
PCR tubes or similar heat-resistant tubes
-
Thermocycler or heating block
-
Centrifuge
-
Western blot apparatus and reagents (SDS-PAGE gels, PVDF membrane, blocking buffer, primary anti-CRBN antibody, HRP-conjugated secondary antibody, ECL substrate)[18]
Procedure:
-
Cell Culture and Treatment:
-
Heating Step:
-
Cell Lysis and Protein Extraction:
-
Quantification of Soluble CRBN:
-
Data Analysis:
-
Quantify the band intensities from the Western blot.[11]
-
Plot the percentage of soluble CRBN (relative to the non-heated control) as a function of temperature for both the PROTAC-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the PROTAC-treated sample indicates thermal stabilization of CRBN and confirms target engagement.[7]
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for the NanoBRET™ CRBN engagement assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 3. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing intracellular accumulation and target engagement of PROTACs with reversible covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET® TE Intracellular E3 Ligase Assays [promega.kr]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. pelagobio.com [pelagobio.com]
- 13. pelagobio.com [pelagobio.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring DC50 and Dmax of a Thalidomide-O-amido-PEG2-C2-NH2 TFA PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The "Thalidomide-O-amido-PEG2-C2-NH2 TFA" portion of the specified PROTAC serves as the E3 ligase-recruiting ligand and linker. Thalidomide and its analogs are known to bind to the Cereblon (CRBN) E3 ligase, effectively "hijacking" it to induce the degradation of a target protein.[1][4]
The efficacy of a PROTAC is primarily defined by two key parameters: DC50, the concentration of the PROTAC that results in 50% degradation of the target protein, and Dmax, the maximum percentage of protein degradation achieved.[2] Accurate and reproducible measurement of these values is critical for the characterization and optimization of novel PROTAC molecules.
This document provides detailed application notes and experimental protocols for determining the DC50 and Dmax values of a PROTAC utilizing the this compound E3 ligase ligand and linker system. The protocols described herein are foundational and can be adapted for various target proteins.
Signaling Pathway and Experimental Workflow
The this compound PROTAC facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity allows for the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
The experimental workflow for determining DC50 and Dmax values typically involves treating cells with a range of PROTAC concentrations, followed by quantification of the remaining target protein.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Data Presentation
Quantitative data from degradation experiments should be summarized in a clear and structured format. Below is a template table for presenting DC50 and Dmax values obtained from different experimental methods.
| PROTAC Name | Target Protein | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| This compound - Target X | Target X | HeLa | Western Blot | 15 | >95 |
| This compound - Target X | Target X | HeLa | HiBiT Assay | 12 | >98 |
| This compound - Target Y | Target Y | 293T | In-Cell Western | 25 | ~90 |
Note: The data presented in this table is representative and adapted from studies on similar thalidomide-PEG-PROTACs for illustrative purposes.[5] Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
Western blotting is a widely used technique to quantify the levels of a specific protein in a complex mixture.[1]
Materials:
-
Cell culture reagents and appropriate cell line expressing the target protein.
-
This compound PROTAC.
-
Vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[6]
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range to start with is 1 nM to 10 µM.
-
Treat cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[6]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: HiBiT Assay for Target Protein Degradation
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time or in an endpoint format.[7][8] This protocol requires the target protein to be endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.[8][9]
Materials:
-
CRISPR-edited cell line endogenously expressing the HiBiT-tagged target protein.
-
White, opaque 96-well or 384-well plates.
-
This compound PROTAC.
-
Vehicle control (e.g., DMSO).
-
Nano-Glo® HiBiT Lytic Detection System (for endpoint assay).
-
Luminometer.
Procedure (Endpoint Assay):
-
Cell Seeding and Treatment:
-
Seed the HiBiT-tagged cells in a white, opaque 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the desired concentrations of the PROTAC and a vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Prepare the lytic detection reagent according to the manufacturer's instructions.
-
Add the lytic detection reagent to each well.[8]
-
Mix on a plate shaker for a few minutes to ensure cell lysis and signal generation.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate-based luminometer.[8]
-
Calculate the percentage of remaining protein for each concentration relative to the vehicle control.
-
The percentage of degradation is 100% minus the percentage of remaining protein.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: In-Cell Western™ Assay
The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence-based method performed in microplates, offering higher throughput than traditional Western blotting.[10]
Materials:
-
Adherent cell line expressing the target protein.
-
Black-walled 96-well or 384-well plates.
-
This compound PROTAC.
-
Vehicle control (e.g., DMSO).
-
Formaldehyde solution for fixing.
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer).
-
Primary antibody for the target protein.
-
Normalization stain (e.g., CellTag™ 700 Stain).
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW).
-
Infrared imaging system (e.g., LI-COR® Odyssey®).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a black-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC and a vehicle control for the desired time.
-
-
Fixing and Permeabilization:
-
Aspirate the media and fix the cells by adding formaldehyde solution for 20 minutes at room temperature.
-
Wash the wells multiple times with PBS.
-
Permeabilize the cells by adding permeabilization buffer for 20 minutes.
-
-
Blocking and Immunostaining:
-
Wash the wells with PBS containing 0.1% Tween-20.
-
Add blocking buffer to each well and incubate for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the wells multiple times.
-
Incubate with a cocktail of the appropriate infrared dye-conjugated secondary antibody and the normalization stain for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the wells multiple times to remove unbound antibodies and stain.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for the target protein and the normalization stain in each well.
-
Normalize the target protein signal to the normalization stain signal.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the normalized data to determine the DC50 and Dmax values.
-
Conclusion
The determination of DC50 and Dmax values is a fundamental step in the characterization of any PROTAC, including those utilizing the this compound E3 ligase ligand and linker. The choice of assay—Western Blot, HiBiT, or In-Cell Western—will depend on factors such as the availability of specific reagents (e.g., HiBiT-tagged cell lines, high-quality antibodies), required throughput, and the desired level of quantification. By following these detailed protocols, researchers can obtain reliable and reproducible data to guide the development of novel and effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 9. Target Degradation [promega.com]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Thermal Shift Assays (CETSA) for Verifying PROTAC Target Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A critical step in PROTAC development is the confirmation of direct engagement with both the POI and the E3 ligase within a cellular context.[2][3] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful biophysical technique to verify and quantify this target engagement in intact cells and tissues.[4][5]
The principle of CETSA is based on the ligand-induced thermal stabilization of proteins.[6][7] When a protein binds to a ligand, such as a PROTAC, the resulting complex is often more resistant to thermal denaturation.[6] By subjecting cells to a heat challenge across a range of temperatures and quantifying the amount of soluble protein remaining, a melt curve can be generated. A shift in this curve in the presence of the PROTAC indicates direct binding and target engagement.[4][8]
This document provides detailed application notes and protocols for utilizing CETSA to verify PROTAC target engagement, a crucial step in validating the mechanism of action for these novel therapeutics.[9][[“]]
Principles of CETSA for PROTACs
CETSA is uniquely suited for studying PROTACs because it can be performed in a physiologically relevant environment without modifying the compound, protein, or cellular milieu.[9][11] This allows for the assessment of target engagement under conditions that closely mimic the native state.
Key applications of CETSA in PROTAC research include:
-
Confirmation of Target Engagement: Directly demonstrates that the PROTAC binds to its intended POI and the recruited E3 ligase in live cells.[2]
-
Selectivity Profiling: Mass spectrometry-based CETSA can assess the binding selectivity of the PROTAC across the proteome, identifying potential off-targets.[9][12]
-
Structure-Activity Relationship (SAR) Studies: CETSA can be used in a high-throughput format to screen and rank different PROTAC variants based on their target engagement potency.[2]
-
Correlation with Degradation: By running CETSA in parallel with degradation assays, researchers can correlate the level of target engagement with the efficiency of protein degradation, providing insights into the formation of a productive ternary complex.[5][11]
-
Investigating the "Hook Effect": CETSA can help to understand the "hook effect," a phenomenon where high concentrations of a PROTAC lead to reduced degradation, by correlating it with the formation of binary complexes versus the productive ternary complex.[11]
Experimental Workflow Overview
The general workflow for a CETSA experiment involves several key steps: cell treatment, heat challenge, cell lysis, and protein quantification.[13][14]
References
- 1. portlandpress.com [portlandpress.com]
- 2. pelagobio.com [pelagobio.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 7. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pelagobio.com [pelagobio.com]
- 10. consensus.app [consensus.app]
- 11. pelagobio.com [pelagobio.com]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor protein degradation with Thalidomide-O-amido-PEG2-C2-NH2 TFA PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Thalidomide-O-amido-PEG2-C2-NH2 TFA and similar Cereblon (CRBN)-recruiting PROTACs.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows little to no degradation of my target protein. What are the most common reasons and how do I troubleshoot this?
A1: Failure to observe degradation is a common issue that can typically be traced to problems with the PROTAC molecule, the cellular system, or the formation of the essential ternary complex.[1]
Initial Troubleshooting Steps:
-
Confirm PROTAC Integrity and Purity: Verify the chemical structure and ensure the purity is >95%.[1] Assess the stability of your PROTAC in the cell culture media over the course of the experiment, as degradation can occur during storage or incubation.[1][2]
-
Verify E3 Ligase (CRBN) Expression: The target cell line must express sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide-based PROTACs.[1][3] Low or absent CRBN expression is a primary reason for lack of activity.[1]
-
Assess Target Protein Expression: Confirm that the target protein is expressed in your chosen cell line at detectable levels.
-
Evaluate Cell Permeability: Due to their high molecular weight, PROTACs can suffer from poor cell permeability.[4][5] This prevents the molecule from reaching its intracellular target.
-
Check for the "Hook Effect": Using an excessively high PROTAC concentration can lead to the formation of non-productive binary complexes (Target-PROTAC or CRBN-PROTAC) instead of the required Target-PROTAC-CRBN ternary complex, which paradoxically reduces degradation efficiency.[1][6][7] Test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation window.[1]
A logical workflow can help diagnose the root cause of poor or no degradation.
Caption: Troubleshooting workflow for loss of target degradation.
Q2: I see some degradation, but it's incomplete or plateaus at a high level (high Dmax). How can I improve it?
A2: Incomplete degradation suggests that while the PROTAC is active, its efficiency is limited. This can be due to several factors related to protein dynamics or the PROTAC's specific properties.
| Potential Cause | Explanation | Recommended Action |
| High Protein Synthesis Rate | The cell is synthesizing new target protein at a rate that counteracts the PROTAC-mediated degradation.[6] | Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to find the optimal degradation window before new synthesis occurs.[2][6] |
| The "Hook Effect" | At very high concentrations, the PROTAC forms non-productive binary complexes, reducing degradation efficiency.[6][7] | Perform a full dose-response curve with a wider range of concentrations, especially lower ones, to see if degradation improves.[6] |
| Suboptimal Linker | The PEG2-C2 linker may not be optimal for facilitating a productive ternary complex. Linker length and composition are crucial for efficacy.[8][9][10] A linker that is too short can cause steric clashes, while one that is too long may not bring the proteins into effective proximity.[9][10][11] | Test PROTACs with different linker lengths (e.g., PEG3, PEG4) or compositions to improve the geometry of the ternary complex.[12] |
| Poor Ternary Complex Stability | The Target-PROTAC-CRBN complex may be forming but is not stable enough for efficient ubiquitination.[6][11] | While difficult to modulate directly without redesigning the molecule, ensure optimal cell health and assay conditions. Biophysical assays like SPR or ITC can measure complex stability.[13][14] |
| Drug Efflux | The PROTAC may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), reducing its intracellular concentration.[9][11] | Co-incubate the cells with your PROTAC and a known efflux pump inhibitor.[9] If degradation improves, efflux is a likely issue that needs to be addressed in the PROTAC design. |
Q3: How can I be sure my PROTAC is working through the intended mechanism (i.e., proteasomal degradation)?
A3: It is crucial to validate that the observed protein loss is due to CRBN-mediated ubiquitination and subsequent degradation by the proteasome.
Mechanism Validation Experiments:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132, Carfilzomib) before adding the PROTAC. If the PROTAC is working correctly, protein degradation should be "rescued" or blocked in the presence of the inhibitor.[6][15]
-
E3 Ligase Dependence: To confirm the role of CRBN, perform the experiment in a CRBN knockout or knockdown cell line. Degradation should be significantly reduced or abolished in these cells compared to the wild-type.[15] Alternatively, co-treat with a high concentration of free thalidomide or lenalidomide to outcompete the PROTAC for CRBN binding, which should also prevent degradation.
-
Ubiquitination Assay: Directly measure the ubiquitination of the target protein. After treating cells with your PROTAC and a proteasome inhibitor, immunoprecipitate the target protein and perform a Western blot using an anti-ubiquitin antibody.[16] An increase in a high-molecular-weight smear or laddering pattern indicates poly-ubiquitination of the target.[6]
Caption: CRBN-mediated protein degradation by a Thalidomide-based PROTAC.[16]
Q4: My PROTAC is degrading the target, but I'm concerned about off-target effects. How do I assess selectivity?
A4: Thalidomide and its analogues are known to recruit and degrade not only the intended target but also a set of endogenous "neosubstrates" of CRBN, such as IKZF1, IKZF3, and SALL4.[7][][18][19] This can lead to unintended biological consequences.
Assessing and Improving Selectivity:
-
Proteomics: The gold standard for assessing selectivity is unbiased, mass spectrometry-based proteomics.[16] This allows for a global view of protein level changes upon PROTAC treatment, identifying both the intended target and any unintended off-targets.
-
Candidate Western Blotting: If you suspect specific off-targets (e.g., known CRBN neosubstrates), you can perform Western blots for those proteins. Check for degradation of IKZF1 and IKZF3, which are common off-targets for thalidomide-based PROTACs.[][19]
-
Optimize the Target-Binding Warhead: Using a more selective warhead for your protein of interest can reduce the likelihood of the PROTAC binding to other proteins.[2]
-
Modify the Linker: The linker can influence the conformation of the ternary complex and, in some cases, improve selectivity by favoring the geometry required for on-target degradation over off-target degradation.[2][12]
Caption: On-target vs. off-target effects of Thalidomide-based PROTACs.
Key Experimental Protocols
Protocol 1: Protein Degradation Assay by Western Blotting
This is the most common method to quantify the reduction in target protein levels.[20]
-
Cell Culture and Treatment:
-
Plate cells at a desired density in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTAC. A typical 8-point concentration curve might range from 1 nM to 10 µM.
-
Treat cells with the PROTAC dilutions for a specified time (e.g., 24 hours). Always include a vehicle control (e.g., DMSO).[2]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer. Boil at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[1]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to your target protein and a loading control (e.g., GAPDH, β-Actin).[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an ECL substrate and an imaging system.[1]
-
-
Analysis:
| Antibody/Reagent | Typical Dilution | Purpose |
| Primary: Anti-Target Protein | Varies by manufacturer | Detects the protein of interest. |
| Primary: Anti-CRBN | 1:1000 | Confirms E3 ligase expression. |
| Primary: Anti-GAPDH / β-Actin | 1:1000 - 1:10,000 | Standard loading control.[6] |
| Primary: Anti-Ubiquitin | 1:1000 | For ubiquitination assays.[6] |
| Secondary: HRP-conjugated | 1:2000 - 1:10,000 | Binds primary antibody for detection. |
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.[1]
-
Cell Treatment:
-
Treat cells with the PROTAC at its optimal degradation concentration (or a concentration known to promote complex formation) for a short duration (e.g., 2-4 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Western Blot Analysis:
-
Perform a Western blot on the eluted samples.
-
Probe one membrane for the protein that was pulled down (to confirm successful IP) and another membrane for the co-precipitated protein (e.g., probe for CRBN if you pulled down the target).
-
An increased band intensity for the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. researchgate.net [researchgate.net]
- 12. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. escholarship.org [escholarship.org]
- 16. benchchem.com [benchchem.com]
- 18. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 19. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming the "Hook Effect" in PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you overcome common experimental challenges, with a specific focus on mitigating the PROTAC "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical observation where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation is observed at an optimal intermediate concentration, with reduced degradation at both lower and higher concentrations.[1] This phenomenon arises from the formation of non-productive binary complexes between the PROTAC and either the target protein or the E3 ligase, which predominate at high PROTAC concentrations and prevent the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.[2][3][4]
Q2: Why is it important to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC might be mistakenly classified as inactive if tested only at high concentrations that fall on the downside of the bell-shaped curve where degradation is minimal.[1] Understanding the hook effect is crucial for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and for selecting appropriate doses for in vivo experiments.[2]
Q3: What are the key factors that influence the hook effect?
A3: The hook effect is primarily influenced by the equilibrium between the formation of binary and ternary complexes. Key factors include:
-
Binding Affinities: The relative binding affinities (KD) of the PROTAC for its target protein and the E3 ligase are critical. A significant imbalance can favor the formation of one binary complex over the other, exacerbating the hook effect.[5]
-
Cooperativity (α): This refers to the influence of the binding of one protein partner on the affinity for the other. Positive cooperativity (α > 1) stabilizes the ternary complex and can mitigate the hook effect, while negative cooperativity (α < 1) can worsen it.[1][5]
-
PROTAC Concentration: As the concentration of the PROTAC increases, it can saturate both the target protein and the E3 ligase, leading to an increase in the formation of non-productive binary complexes.[6]
-
Cellular Context: Factors such as the intracellular concentrations of the target protein and the E3 ligase can also influence the manifestation of the hook effect.[7]
Troubleshooting Guide
Problem 1: I observe a bell-shaped dose-response curve in my degradation assay (e.g., Western Blot).
-
Likely Cause: You are observing the classic "hook effect."
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.[1][6]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[8]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[1]
-
Problem 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Possible Causes & Solutions:
-
The tested concentrations are in the hook effect region: Test a much broader range of concentrations, including very low (picomolar to nanomolar) concentrations.[2][6]
-
Poor cell permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.[9]
-
Inactive Ternary Complex: The ternary complex may form but in a non-productive conformation for ubiquitination.
-
Solution: Redesign the PROTAC with different linker lengths or compositions to alter the geometry of the ternary complex.[5]
-
-
Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of the recruited E3 ligase.
-
Solution: Verify E3 ligase expression levels in your cell line via Western Blot or qPCR. Consider using a different cell line or a PROTAC that recruits a different E3 ligase.[5]
-
-
Problem 3: I am seeing significant off-target effects.
-
Possible Causes & Solutions:
-
Non-selective warhead or E3 ligase ligand: The individual binding moieties of the PROTAC may have affinity for other proteins.
-
Formation of off-target ternary complexes: The PROTAC may bring the E3 ligase in proximity to other proteins.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for well-characterized PROTACs, illustrating the interplay between binding affinities, cooperativity, and degradation.
Table 1: Binding Affinities and Cooperativity of MZ1 (VHL-based PROTAC)
| Interaction | KD (nM) | Cooperativity (α) |
| MZ1 + VCB | 180 | - |
| MZ1 + BRD4BD2 | 97 | - |
| (MZ1-BRD4BD2) + VCB | 5.4 | 33 |
Data sourced from publicly available information. KD values can vary depending on the specific assay conditions.[13]
Table 2: Dose-Response Data for a Hypothetical PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 90 (Dmax) |
| 100 | 65 |
| 1000 | 30 |
Table 3: Comparison of DC50 and Dmax for PROTACs with and without a Pronounced Hook Effect
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-X | 8 | 92 | Pronounced hook effect above 20 nM |
| PROTAC-Y | 15 | 95 | Minimal hook effect up to 10 µM |
Experimental Protocols
1. Western Blot for PROTAC-Mediated Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Materials:
-
Cell line expressing the target protein and relevant E3 ligase.
-
PROTAC stock solution (in DMSO).
-
Cell culture medium and reagents.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.[3]
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (and a vehicle-only control, e.g., 0.1% DMSO) for a predetermined time (e.g., 16 or 24 hours) at 37°C.[3]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.[4]
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[3]
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex in cells.
-
Materials:
-
Cell line expressing the target protein and E3 ligase.
-
PROTAC and proteasome inhibitor (e.g., MG132).
-
Non-denaturing Co-IP lysis buffer.
-
Antibody against the E3 ligase or target protein for immunoprecipitation.
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer.
-
Elution buffer or Laemmli sample buffer.
-
Primary antibodies for Western blotting (against target protein and E3 ligase).
-
-
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. To better capture the ternary complex, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before and during PROTAC treatment. Treat cells with the PROTAC at a concentration expected to promote ternary complex formation (or vehicle control) for 2-4 hours.[7]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.[7]
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or target protein) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-antigen complex.[7]
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.[7]
-
Elution and Western Blot Analysis: Elute the captured proteins from the beads and analyze the eluates by Western blotting, probing for the target protein and the E3 ligase. An increased amount of the target protein in the E3 ligase immunoprecipitate (or vice versa) in the presence of the PROTAC indicates ternary complex formation.[7]
-
3. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a biophysical technique used to measure the binding kinetics and affinity of binary and ternary complexes in real-time.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified E3 ligase complex and target protein.
-
PROTAC.
-
Running buffer.
-
Immobilization reagents (e.g., EDC/NHS).
-
-
Procedure:
-
Ligand Immobilization: Immobilize the purified E3 ligase onto the sensor chip surface.[1]
-
Binary Interaction Analysis: Flow different concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KDbinary).[1]
-
Ternary Interaction Analysis: Prepare solutions containing a fixed, near-saturating concentration of the target protein mixed with a series of PROTAC concentrations. Flow these mixtures over the E3 ligase surface to measure the ternary binding affinity (KDternary).[1]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (kon) and dissociation (koff) rate constants, and calculate the dissociation constant (KD).
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KDbinary / KDternary.[13]
-
4. NanoBRET™ Ternary Complex Assay
This is a live-cell assay to monitor ternary complex formation.
-
Materials:
-
HEK293 cells.
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase.
-
NanoBRET™ Nano-Glo® Vivazine Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC.
-
BRET-capable luminometer.
-
-
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors and seed them into a multi-well plate.[14]
-
Ligand and Substrate Addition: Add the HaloTag® ligand and NanoBRET™ substrate to the cells.[2]
-
PROTAC Treatment and Measurement: Add serial dilutions of the PROTAC to the wells. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points.[2]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect in ternary complex formation.[2]
-
Mandatory Visualizations
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
Improving the solubility and stability of Thalidomide-O-amido-PEG2-C2-NH2 TFA
Welcome to the technical support center for Thalidomide-O-amido-PEG2-C2-NH2 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility and stability of this PROTAC linker. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in handling this compound?
A1: Due to its chemical structure, which includes a hydrophobic thalidomide moiety and a hydrophilic PEG linker, the primary challenges are related to its solubility and stability.[1] Like many PROTACs, this compound has a high molecular weight, which can contribute to poor aqueous solubility.[2][3] Additionally, the thalidomide component can be susceptible to hydrolysis, especially in aqueous solutions.[1]
Q2: What is the best solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of thalidomide derivatives and PROTACs.[4] However, it is crucial to be aware that solubility can be limited even in DMSO at high concentrations, and storing the solution at low temperatures may cause the compound to precipitate.
Q3: Can I use aqueous buffers to dissolve the compound directly?
A3: Direct dissolution in aqueous buffers is generally not recommended due to the compound's limited aqueous solubility.[4] It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the desired aqueous buffer. When diluting, it is important to do so dropwise while vortexing to prevent precipitation.
Q4: How does the PEG linker influence the compound's properties?
A4: The polyethylene glycol (PEG) linker is incorporated to improve the hydrophilicity and water solubility of the molecule.[5] PEGylation can also enhance the stability of compounds by creating a hydration shell that protects them from degradation.[6]
Q5: What is the significance of the TFA salt form?
A5: The trifluoroacetic acid (TFA) salt is a common counterion for synthetic peptides and other molecules purified by chromatography. While it can enhance water solubility and stability, it's important to be aware that residual TFA can be present.[5][7] In some biological assays, TFA salts have been reported to have an impact on cell viability.[8] If unexpected results are observed in cell-based experiments, it may be worth considering the potential effects of the TFA counterion.[9]
Q6: How should I store the solid compound and its stock solutions?
A6: The solid compound should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.[10] It is not recommended to store aqueous solutions for more than one day.[4]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer or Cell Culture Media
Symptoms:
-
Visible precipitate after diluting the DMSO stock solution.
-
Inconsistent or non-reproducible results in assays.
-
High background signal in biophysical assays.[1]
Troubleshooting Workflow:
Caption: Workflow for addressing compound precipitation.
Possible Solutions & Methodologies:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Optimize Dilution: When diluting the DMSO stock, add it slowly to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Use of Co-solvents or Excipients: Consider the addition of a small percentage of a co-solvent like PEG300 or a non-ionic surfactant such as Tween-80 to your final solution to improve solubility.[11]
-
pH Adjustment: The solubility of the compound may be pH-dependent. Experiment with adjusting the pH of your buffer to see if it improves solubility.
Issue 2: Loss of Compound Activity Over Time
Symptoms:
-
Decreased potency or efficacy in assays performed over several hours or days.
-
Appearance of new peaks in HPLC analysis of the compound in solution.
-
High variability between experiments conducted at different times.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting loss of compound activity.
Possible Solutions & Methodologies:
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen stock solution for each experiment. Avoid using aqueous solutions that have been stored for extended periods.
-
Proper Stock Solution Handling: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Assess Stability in Assay Media: Conduct a time-course experiment to determine the stability of the compound in your specific cell culture media or assay buffer. Analyze samples at different time points using HPLC to monitor for degradation.
-
Control Environmental Factors: Protect your solutions from light and store them at appropriate temperatures (e.g., on ice) during the experiment if the compound is found to be sensitive to light or heat.
Data Presentation
Table 1: Illustrative Kinetic Solubility of this compound
| Buffer System (pH 7.4) | Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 25 |
| PBS + 0.1% DMSO | 40 |
| PBS + 1% DMSO | 75 |
| Cell Culture Media (RPMI + 10% FBS) | 60 |
Note: This is hypothetical data for illustrative purposes. The kinetic solubility was determined by adding a DMSO stock solution to the aqueous buffer and measuring the highest concentration at which no precipitate is observed.[12]
Table 2: Illustrative Stability of this compound in Solution
| Condition | Time (hours) | % Remaining Compound |
| PBS (pH 7.4) at 37°C | 0 | 100 |
| 4 | 92 | |
| 24 | 78 | |
| DMSO Stock at RT | 0 | 100 |
| 24 | 99 | |
| After 3 Freeze-Thaw Cycles | - | 95 |
Note: This is hypothetical data for illustrative purposes. The percentage of remaining compound was determined by HPLC analysis.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method for determining the kinetic solubility of the compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity or a nephelometer
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Add the aqueous buffer to another 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the plate containing the aqueous buffer (e.g., 198 µL), resulting in a final DMSO concentration of 1%.
-
Seal the plate and shake for 2 hours at room temperature.[13]
-
Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility is the highest concentration at which the turbidity is not significantly different from the buffer-only control.
Protocol 2: Assessment of Stability in Aqueous Solution
This protocol outlines a method to assess the stability of the compound in an aqueous solution over time.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Dilute the stock solution with the aqueous buffer to a final concentration of 100 µM.
-
Incubate the solution at a desired temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by HPLC to determine the peak area of the parent compound.
-
The percentage of the remaining compound at each time point is calculated relative to the peak area at time 0.
Visualization of Key Processes
Caption: Key factors that can influence the stability of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Thalidomide-O-amido-C6-NH2 TFA | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. enamine.net [enamine.net]
Technical Support Center: Optimizing Linker Length of Thalidomide PROTACs for Improved Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a thalidomide-based PROTAC?
There is no single optimal linker length; it is highly dependent on the specific protein of interest (POI) and the E3 ligase being recruited.[1] The ideal length must be empirically determined as it needs to facilitate the formation of a stable and productive ternary complex between the target protein and the Cereblon (CRBN) E3 ligase.[1][2] Studies have demonstrated that for some targets, shorter linkers are more effective, while for others, longer linkers are necessary to achieve potent degradation. For instance, PROTACs targeting p38α showed optimal performance with linkers of 15-17 atoms, with shorter linkers being less effective.[1][3][4] Conversely, for other targets, even a minor extension of the linker, such as a single ethylene glycol unit, can abolish degradation activity.[1]
Q2: What are the most common types of linkers used for thalidomide PROTACs?
The most frequently used linker motifs are polyethylene glycol (PEG) and alkyl chains.[1] This is primarily due to their synthetic tractability, allowing for systematic variation in length.[1] However, there is a growing trend towards using more rigid linkers that incorporate elements like piperazine or piperidine rings and alkynes to improve physicochemical properties and restrict conformational flexibility.[1] The choice of linker type can significantly impact a PROTAC's permeability, solubility, and metabolic stability.
Q3: How does linker length affect the formation and stability of the ternary complex?
The linker's length is a critical determinant of ternary complex formation and stability.[5][][7]
-
Too short: A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[4][5]
-
Too long: A linker that is excessively long can lead to an unstable ternary complex due to high flexibility, resulting in inefficient ubiquitination.[4][5]
The optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[7]
Q4: I am observing a "hook effect" with my PROTAC. Can linker optimization help mitigate this?
Yes, linker design can influence the severity of the "hook effect," where degradation efficiency decreases at higher PROTAC concentrations.[8] The hook effect arises from the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) at high concentrations.[8][9] A well-designed linker can enhance the cooperativity and stability of the ternary complex, which can help to mitigate the hook effect.[8] Modifying the linker to be more rigid can also pre-organize the PROTAC into a conformation that favors ternary complex formation.[8]
Troubleshooting Guide
Issue 1: My PROTAC binds to the target protein and CRBN in binary assays but fails to induce degradation in cells.
This is a common challenge that often points to issues with ternary complex formation.[8]
-
Potential Cause: Incorrect Linker Length or Rigidity. The linker may be too short, causing steric clashes, or too long and flexible, leading to non-productive binding.[8]
-
Troubleshooting Step: Synthesize and test a series of PROTACs with varying linker lengths and rigidities.[9]
-
-
Potential Cause: Unfavorable Ternary Complex Conformation. The linker might orient the target protein in a way that the lysine residues are not accessible for ubiquitination.[8]
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Potential Cause: Poor Physicochemical Properties. The linker may contribute to poor cell permeability or low aqueous solubility.[8][12]
Issue 2: The synthesis of my thalidomide-based PROTAC is low-yielding.
-
Potential Cause: Purity of Starting Materials. Impurities in the thalidomide-linker conjugate or the target protein ligand can interfere with the coupling reaction.[15]
-
Troubleshooting Step: Confirm the identity and purity of starting materials using techniques like NMR and mass spectrometry.[15]
-
-
Potential Cause: Inefficient Coupling Chemistry. The chosen coupling reaction may not be optimal.[15]
-
Potential Cause: Difficult Purification. PROTACs can be challenging to purify due to their molecular weight and lipophilicity.[15]
-
Troubleshooting Step: Employ appropriate chromatographic techniques, such as flash chromatography or reversed-phase HPLC, for effective purification.[15]
-
Issue 3: My purified PROTAC has poor solubility.
-
Potential Cause: High Lipophilicity. The overall molecule, including the linker, may be too hydrophobic.[15]
-
Troubleshooting Step: While PEG linkers generally improve solubility compared to alkyl chains, you may need to consider further structural modifications to the target ligand or explore different linker compositions.[13][15] For in vitro assays, using a small amount of a co-solvent like DMSO is an option, but the final concentration should be kept low in cellular assays (typically <0.5%) to avoid toxicity.[15]
-
Data Presentation
Table 1: Impact of Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| PROTAC A | 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[16] |
| PROTAC B | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly decrease degradation potency.[16] |
| PROTAC C | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may impede optimal ternary complex formation.[16] |
| PROTAC D | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[16] |
Note: Data is synthesized from multiple sources and serves as an illustrative example. Actual values will vary depending on the specific PROTAC and experimental conditions.
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC | Linker Length (atoms) | Target Protein | DC50 (nM) | Key Observations |
| Compound 1 | < 15 | p38α | Less Effective | Shorter linkers were found to be less potent.[1] |
| Compound 2 | 15-17 | p38α | Potent | Optimal degradation was observed in this range.[1][3][4] |
| Compound 3 | > 17 | p38α | Reduced Efficacy | Longer linkers led to a decrease in degradation. |
Note: This table presents a summary of findings reported in the literature to illustrate the impact of linker length.
Experimental Protocols
1. Western Blotting for Protein Degradation
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of your PROTAC or a vehicle control (e.g., DMSO) for a desired time period (e.g., 4, 8, 16, or 24 hours).[17]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Clarify the lysates by centrifugation.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.[9]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[9]
2. Ternary Complex Formation Assay (Co-Immunoprecipitation)
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Cell Treatment and Lysis: Treat cells with the PROTAC at the desired concentration and time. Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or the E3 ligase, coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.[18]
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Western Blot Analysis: Analyze the eluate by Western blotting, probing for the target protein, the E3 ligase, and other components of the complex. The presence of the E3 ligase in the target protein pulldown (and vice-versa) indicates ternary complex formation.[18]
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Caption: Logical relationship between linker length and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of Thalidomide-Based Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide-based degraders, such as Proteolysis Targeting Chimeras (PROTACs). The focus is on identifying, understanding, and mitigating off-target effects to enhance the selectivity and safety of these novel therapeutics.
Troubleshooting Guide
This guide addresses common issues encountered during the development and characterization of thalidomide-based degraders.
Problem 1: High cytotoxicity or unexpected phenotype observed in cell-based assays.
Possible Cause: Off-target protein degradation is leading to cellular toxicity or confounding phenotypic results. Thalidomide-based ligands for Cereblon (CRBN) can induce the degradation of endogenous proteins known as "neosubstrates" (e.g., IKZF1, IKZF3, GSPT1, SALL4), which can have significant biological consequences.[1][][3]
Suggested Solutions:
-
Perform a Dose-Response Study: Titrate your degrader to find the optimal concentration that maximizes on-target degradation while minimizing toxicity.[1] Off-target effects are often more pronounced at higher concentrations.
-
Conduct a Proteome-Wide Analysis: Use quantitative proteomics to identify all proteins that are degraded upon treatment with your compound. This will provide a global view of on-target and off-target effects.
-
Use a Negative Control: Synthesize a non-binding analog of your degrader (e.g., with a modification that abolishes binding to the target protein or CRBN) to differentiate between specific degradation and other pharmacological effects.[4]
-
Optimize Incubation Time: Shorter incubation times may be sufficient to observe on-target degradation with fewer off-target consequences.[1]
Problem 2: Degradation of proteins other than the intended target is confirmed by proteomics.
Possible Cause: This is a clear indication of off-target effects. The cause can be multifactorial, stemming from the CRBN ligand, the linker, or the warhead. Pomalidomide-based PROTACs, for instance, are known to induce the degradation of several zinc-finger (ZF) proteins.[5]
Suggested Solutions:
-
Linker Optimization: The length, composition, and attachment point of the linker are critical for selectivity.[6][7][]
-
Vary Linker Length: A systematic extension or shortening of the linker can disrupt unfavorable ternary complex formations that lead to off-target degradation. For example, extending a lapatinib-based PROTAC linker by a single ethylene glycol unit abolished HER2 degradation, making it a selective EGFR degrader.[6]
-
Increase Linker Rigidity: Incorporating rigid motifs like piperazine/piperidines, alkynes, or spirocyclic structures can pre-organize the degrader into a conformation that favors the on-target ternary complex.[6][9]
-
-
CRBN Ligand Modification: Modify the thalidomide-based moiety to reduce neosubstrate degradation.
-
Introducing a methoxy group at the 7th position of the benzene ring of a CC-885-based ligand has been shown to block the degradation of neosubstrates like GSPT1, IKZF1, and IKZF3.[]
-
Modifications at the C5 position of the phthalimide ring can also reduce off-target ZF protein degradation.[5]
-
-
Computational Modeling: Use molecular dynamics simulations or RosettaDock to model the ternary complexes formed with both on-target and off-target proteins.[7] This can provide structural insights to guide the rational design of more selective degraders.
Problem 3: Inconsistent degradation efficiency or a "hook effect" is observed.
Possible Cause: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high degrader concentrations. This occurs because at excessive concentrations, the degrader is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3]
Suggested Solutions:
-
Perform a Wide Dose-Response Curve: This will help to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect.[3]
-
Use Lower Concentrations: Operate within the optimal concentration window to favor the formation of the ternary complex.[3]
-
Kinetic Analysis: Analyze the kinetics of degradation at different concentrations to better understand the dynamics of ternary complex formation and dissociation.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects for thalidomide-based degraders?
A1: The primary sources of off-target effects are:
-
Neosubstrate Degradation: The inherent ability of thalidomide and its analogs to act as "molecular glues" that recruit and degrade proteins not normally targeted by CRBN.[][3] Known neosubstrates include transcription factors like IKZF1, IKZF3, and SALL4.[10][11]
-
Promiscuous Ternary Complex Formation: The linker and the overall conformation of the degrader can lead to the formation of stable ternary complexes with proteins other than the intended target.[6]
-
Warhead Promiscuity: If the "warhead" (the part of the degrader that binds to the target protein) is not highly selective, it can bind to other proteins, leading to their degradation.
Q2: How can I improve the selectivity of my degrader through linker design?
A2: Linker optimization is a key strategy to enhance selectivity.[6][] Important parameters to consider are:
-
Length: The optimal linker length is crucial for forming a productive ternary complex with the target protein while being unfavorable for off-target proteins.[]
-
Composition: Using polyethylene glycol (PEG) or alkyl chains can provide flexibility, while incorporating rigid elements like alkynes or heterocyclic scaffolds can improve conformational restriction.[6][]
-
Attachment Point: The position where the linker is attached to the warhead and the CRBN ligand can significantly influence the geometry of the ternary complex and, therefore, selectivity.[][13]
Q3: What is the role of the CRBN ligand in off-target effects, and how can it be modified?
A3: The CRBN ligand (e.g., thalidomide, pomalidomide) is not just an anchor to the E3 ligase; it actively participates in forming the new protein-protein interface in the ternary complex.[4] This is why it can induce the degradation of neosubstrates. To reduce these off-target effects, you can:
-
Introduce Substitutions: Adding chemical groups at specific positions of the phthalimide ring can sterically hinder the binding of neosubstrates without affecting the recruitment of the intended target.[][5]
-
Alter Linking Position: Changing where the linker is attached to the CRBN ligand can modulate neosubstrate degradation.[13]
Q4: What experimental methods are used to identify off-target proteins?
A4: The gold standard for identifying off-target effects is unbiased, quantitative mass spectrometry-based proteomics .[1][14] This approach allows for the global and quantitative assessment of protein levels in cells treated with the degrader compared to control-treated cells. Techniques like Tandem Mass Tag (TMT) labeling are often used for accurate quantification.[1]
Q5: Are there computational tools to predict off-target effects?
A5: Yes, computational approaches are increasingly being used to predict and rationalize the selectivity of degraders.[7][15] These include:
-
Molecular Docking and Dynamics Simulations: To model the formation and stability of ternary complexes.[7]
-
Structural Biology: Analyzing X-ray crystal structures of ternary complexes can reveal key interactions that determine selectivity and guide the design of more specific degraders.[7]
Quantitative Data Summary
The following tables summarize quantitative data from studies on degrader selectivity.
Table 1: Effect of Linker Length on EGFR/HER2 Selectivity
| Degrader | Linker Modification | EGFR Degradation | HER2 Degradation | Selectivity |
| Lapatinib-based PROTAC | Original Linker | Yes | Yes | Non-selective |
| Lapatinib-based PROTAC | + 1 Ethylene Glycol Unit | Yes | No | EGFR Selective |
| Data adapted from Burslem et al., as cited in[6]. |
Table 2: Effect of CRBN Ligand Modification on Neosubstrate Degradation
| Compound | CRBN Ligand | BRD9 Degradation | Neosubstrate Degradation (IKZF1, GSPT1) | Selectivity |
| 15 | Pomalidomide | Yes | Yes | Non-selective |
| 16 | Methoxy-substituted Pomalidomide | Yes | No | BRD9 Selective |
| Data adapted from a study cited in[]. |
Table 3: Degradation Potency and Efficacy for On- and Off-Target Proteins
| Degrader | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| CRBN-6-5-5-VHL | Cereblon (on-target) | 1.5 | >90% |
| CRBN-6-5-5-VHL | IKZF3 (off-target) | >1000 | 79.35 |
| Data adapted from a study on neosubstrate degradation profiling.[16] |
Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling using TMT
This protocol provides a general workflow for identifying off-target protein degradation.
-
Cell Culture and Treatment: a. Plate cells (e.g., HEK293T, MM.1S) at an appropriate density. b. Treat cells with the degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: a. Harvest cells and wash with PBS. b. Lyse cells in a buffer containing protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA assay.
-
Protein Digestion and TMT Labeling: a. Take an equal amount of protein from each sample. b. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. c. Digest proteins into peptides using trypsin overnight at 37°C.[1] d. Label the resulting peptides with the appropriate TMT reagent according to the manufacturer's protocol.[1]
-
Mass Spectrometry and Data Analysis: a. Combine the labeled peptide samples.[1] b. Fractionate the combined sample using high-pH reversed-phase chromatography.[1] c. Analyze the fractions by LC-MS/MS.[1] d. Process the raw data using software like Proteome Discoverer or MaxQuant to identify and quantify proteins.[1] e. Perform statistical analysis to identify proteins with significantly altered abundance in degrader-treated samples compared to controls.
Visualizations
Diagrams of Key Concepts and Workflows
Caption: Factors influencing on-target vs. off-target degradation.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Pathway of off-target neosubstrate degradation.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 11. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. resources.bio-techne.com [resources.bio-techne.com]
Addressing low cell permeability of PROTACs containing Thalidomide-O-amido-PEG2-C2-NH2 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with PROTACs containing the Thalidomide-O-amido-PEG2-C2-NH2 TFA E3 ligase ligand-linker conjugate. The primary focus is to diagnose and address issues related to low cellular permeability, a common hurdle in PROTAC development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role?
A1: this compound is a chemical building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It is an E3 ligase ligand-linker conjugate composed of three key parts:
-
Thalidomide: A well-characterized ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3]
-
-O-amido-PEG2-C2-NH2: A linker containing a two-unit polyethylene glycol (PEG) chain.[4] This component connects the Thalidomide moiety to a ligand for your protein of interest (POI) and is intended to improve solubility and provide spatial separation.[][6]
-
TFA (Trifluoroacetic acid): This is a counter-ion, forming a salt with the amine group, which can improve the compound's stability and handling.[2]
Its primary role is to serve as a prefabricated module that allows for the straightforward conjugation to a POI ligand, facilitating the final assembly of the PROTAC molecule.
Q2: Why is cell permeability a critical challenge for PROTACs using this type of linker?
A2: Cell permeability is essential for PROTAC efficacy because their targets are typically intracellular proteins.[3] A PROTAC must cross the cell membrane to engage both its target protein and the E3 ligase machinery.[7] PROTACs are often large molecules with high molecular weights (frequently >800 Da) and a large polar surface area, characteristics that fall "beyond the Rule of 5" (bRo5) and generally lead to poor passive diffusion across the cell's lipid bilayer.[8][9] While PEG linkers are incorporated to enhance solubility, excessively long or hydrophilic linkers can increase the polar surface area, which may negatively impact cell permeability.[]
Q3: What are the key physicochemical properties of my PROTAC that I should evaluate for permeability issues?
A3: When diagnosing permeability problems, it is crucial to analyze several physicochemical properties that go beyond standard drug-like guidelines. The table below summarizes key parameters and their general influence on PROTAC permeability.
| Property | Typical Range for Small Molecules (Ro5) | Implication for PROTACs | Strategy for Optimization |
| Molecular Weight (MW) | < 500 Da | PROTACs are often > 800 Da, which inherently limits passive diffusion.[8] | Difficult to modify significantly, but linker optimization can help. |
| Lipophilicity (cLogP) | < 5 | A balance is critical. Too low, and it won't enter the membrane; too high, and it may get trapped or have poor solubility. | Modify linker with alkyl or aromatic groups to increase, or with polar groups to decrease. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Often high in PROTACs due to linkers and ligands. High TPSA is a major barrier to permeability. | Shield polar groups by promoting intramolecular hydrogen bonding to create a more compact, less polar conformation.[10][11] |
| Number of Rotatable Bonds | < 10 | High flexibility from linkers like PEG can be beneficial for adopting a "chameleon-like" folded state but can also lead to entropically unfavorable elongated states.[11][12] | Introduce rigid elements like piperidine or aromatic rings into the linker to reduce flexibility and pre-organize the PROTAC into a more permeable conformation.[][8] |
| Hydrogen Bond Donors (HBD) | < 5 | Often high in PROTACs, increasing polarity and reducing permeability. | Replace amide bonds in the linker with esters or other non-HBD groups.[13] |
Q4: My PROTAC isn't working in cells. How do I know if it's a permeability issue or something else, like the "hook effect"?
A4: Distinguishing between low permeability and other common issues is a critical first step.
-
Low Permeability: The classic sign is high potency in biochemical assays (e.g., target binding, ternary complex formation) but weak or no activity in cell-based degradation assays (e.g., Western Blot, NanoBRET).[14]
-
The "Hook Effect": This occurs when, at high concentrations, the PROTAC forms non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the productive ternary complex.[15] This results in a bell-shaped dose-response curve where degradation decreases at higher concentrations. To test for this, you must perform a wide dose-response experiment.[15]
-
Poor Ternary Complex Formation: If the linker length or geometry is suboptimal, the PROTAC may bind to the target and E3 ligase individually but fail to bring them together effectively. This can be assessed with biophysical assays like TR-FRET or Surface Plasmon Resonance (SPR).
-
Compound Instability: The PROTAC may be unstable in the cell culture medium. Its stability can be checked over the experiment's time course using LC-MS.
Below is a logical workflow to help diagnose the root cause of low PROTAC activity.
Caption: Troubleshooting workflow for diagnosing low PROTAC activity.
Troubleshooting Guide: Improving Cell Permeability
Problem: My PROTAC is potent in biochemical assays but shows weak or no degradation in cellular experiments.
This is a strong indicator that your PROTAC is not reaching its intracellular target in sufficient concentrations, pointing directly to a cell permeability barrier.
Q: How can I experimentally measure the permeability of my PROTAC?
A: Several assays can provide quantitative data on permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method that measures a compound's ability to diffuse across an artificial lipid membrane.[16] While it doesn't account for active transport or efflux, it provides a good baseline for passive permeability. Other methods include Caco-2 permeability assays (which model the human intestinal barrier) and direct cellular uptake studies using LC-MS to quantify intracellular compound concentration.
Q: What specific molecular strategies can I use to improve the permeability of my PROTAC built with the Thalidomide-O-amido-PEG2-C2-NH2 linker?
A: Modifying the PROTAC structure is the most direct way to enhance permeability. Focus your efforts on the linker, as the Thalidomide and POI-binding moieties are often fixed.
| Strategy | Description | Key Considerations |
| 1. Modify the Linker | The PEG2 linker is flexible and hydrophilic. Systematically altering it can have a profound impact. | Shorten the Linker: Shorter linkers can sometimes improve permeability.[3] Increase Rigidity: Replace the flexible PEG chain with more rigid structures like piperidine, piperazine, or phenyl rings.[8][10] This can pre-organize the PROTAC into a more permeable conformation. Tune Lipophilicity: Replace the PEG with a pure alkyl chain to increase lipophilicity or introduce polar functional groups to decrease it. |
| 2. Promote Intramolecular Hydrogen Bonding | Design the linker to form intramolecular hydrogen bonds (IMHBs). This allows the PROTAC to fold into a more compact, "chameleon-like" structure that shields its polar surface area, making it more permeable in the lipophilic environment of the cell membrane.[10] | This is a complex design challenge that may require computational modeling. The goal is to reduce the solvent-accessible 3D polar surface area.[11] |
| 3. Employ a Prodrug Strategy | Mask polar functional groups (like amines or hydroxyls) on the PROTAC with lipophilic, cleavable moieties (e.g., esters). These groups are removed by intracellular enzymes (like esterases) to release the active PROTAC inside the cell.[8][10] | This increases the molecular weight further. The cleavable linker must be stable in media but efficiently cleaved inside the cell. |
| 4. Amide-to-Ester Substitution | Amide bonds are common in linkers but are polar and act as hydrogen bond donors. Replacing an amide with an ester can significantly reduce polarity and improve permeability.[13] | Esters can be susceptible to hydrolysis by esterases, which might impact the PROTAC's stability. This needs to be evaluated. |
Experimental Protocols
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method to assess the passive permeability of a PROTAC.
Objective: To determine the permeability coefficient (Pₑ) of a PROTAC across a lipid-infused artificial membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate donor and an acceptor plate)
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high permeability, e.g., testosterone; low permeability, e.g., Lucifer yellow)
-
Plate reader capable of UV-Vis absorbance or LC-MS for quantification
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the donor filter plate. Allow it to impregnate the filter for 5 minutes.
-
Prepare Donor Solutions: Dilute the PROTAC stock solution and controls in PBS to a final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%). Prepare a "T₀" (time zero) sample for each compound by taking an aliquot of the donor solution.
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble Plate: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is immersed in the acceptor solution.
-
Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.
-
Measure Concentrations: After incubation, carefully separate the plates. Measure the concentration of the compound in the donor (C_D(t)), acceptor (C_A(t)), and initial (C_D(0)) wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pₑ) can be calculated using established formulas that account for the volume of the wells and the surface area of the membrane.
Caption: Experimental workflow for the PAMPA assay.
Visualization of PROTAC Mechanism
Understanding the mechanism is key to troubleshooting. The PROTAC must facilitate the formation of a ternary complex to function. If permeability is low, this process cannot begin.
Caption: PROTAC mechanism of action highlighting the cell permeability barrier.
References
- 1. Thalidomide-O-amido-PEG2-NH2.TFA | CAS:1957235-75-4 | Biopharma PEG [biochempeg.com]
- 2. Thalidomide-O-amido-PEG2-amine TFA salt | CAS:1957235-75-4 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Why is my Thalidomide-O-amido-PEG2-C2-NH2 TFA PROTAC not forming a stable ternary complex?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during their PROTAC-related experiments.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues users might encounter during the formation and evaluation of PROTAC ternary complexes.
Q1: My Thalidomide-O-amido-PEG2-C2-NH2 TFA PROTAC is not forming a stable ternary complex. What are the primary factors to investigate?
The inability of your PROTAC to form a stable ternary complex can stem from several factors, ranging from the integrity of the individual components to the specific chemical properties of your construct. A systematic troubleshooting approach is crucial. The primary areas to investigate are:
-
Component Integrity: Verification of the quality and activity of the target protein, the E3 ligase (Cereblon, CRBN), and the PROTAC molecule itself.
-
Biochemical and Biophysical Parameters: This includes assessing binary binding affinities, ternary complex cooperativity, and potential kinetic issues.
-
Chemical and Formulation Issues: The presence of trifluoroacetic acid (TFA) and the nature of the terminal amine group can significantly impact interactions.
-
Experimental Design: This covers aspects like protein concentrations, buffer conditions, and the choice of assay.
Q2: How can I verify the integrity of my experimental components?
Before troubleshooting complex formation, it's essential to confirm that the individual building blocks of your experiment are of high quality and active.
-
Protein Quality:
-
Purity and Folding: Ensure your target protein and CRBN are correctly folded, pure, and active. Aggregation can be a significant issue; techniques like Dynamic Light Scattering (DLS) can be used to assess the monodispersity of your protein preparations.
-
Activity: Confirm the activity of your target protein through a relevant functional assay. For the E3 ligase, ensure it is capable of binding to its known ligands.
-
-
PROTAC Integrity:
-
Chemical Purity and Structure: Verify the chemical structure and purity of your synthesized this compound PROTAC using methods like NMR and mass spectrometry. Impurities or degradation products can interfere with the assay.
-
Solubility: Poor solubility of the PROTAC can lead to aggregation and inaccurate concentration measurements. Assess solubility in your assay buffer. The PEG linker is intended to enhance solubility, but the overall molecule's properties should be considered.[1][2][3]
-
Q3: What could be the issue if my biochemical assay shows a ternary complex, but I don't observe protein degradation in cells?
Discrepancies between biochemical and cellular results are common.[4] Several factors can contribute to this:
-
Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[5] Consider performing a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Intracellular Availability: The PROTAC may be subject to cellular efflux pumps that actively remove it, lowering its effective intracellular concentration.
-
"Unproductive" Ternary Complex: A stable ternary complex in a biochemical assay does not guarantee efficient degradation in a cellular context. The geometry of the complex may not be optimal for the E3 ligase to ubiquitinate the target protein. This can be influenced by the linker length and attachment points.[1][5]
-
Cellular Environment: The crowded intracellular environment, post-translational modifications, and the presence of competing endogenous molecules can all influence ternary complex formation and stability in ways not replicated in a simplified biochemical assay.[1] Live-cell assays like NanoBRET™ can provide more physiologically relevant insights.[1][6][7]
Q4: I'm observing a "hook effect" in my experiments. What is it, and how can I address it?
The "hook effect" is a common phenomenon in PROTAC research where at high concentrations, the PROTAC paradoxically leads to a decrease in ternary complex formation and subsequent protein degradation.[4][5] This occurs because the excess PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) at the expense of the productive ternary complex (Target-PROTAC-E3).[1]
-
Mitigation Strategies:
-
Titration: Perform a dose-response experiment over a wide range of PROTAC concentrations to identify the optimal concentration for ternary complex formation and degradation.[4][5]
-
Adjust Protein Concentrations: In biochemical assays, optimizing the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.[1]
-
Enhance Cooperativity: Designing PROTACs with higher positive cooperativity can stabilize the ternary complex over the binary ones, potentially reducing the hook effect.[1]
-
Q5: Could the "TFA" in my PROTAC's name be contributing to the problem?
Yes, the presence of trifluoroacetic acid (TFA) as a counterion, often a remnant from HPLC purification of synthetic peptides and small molecules, can significantly interfere with your experiment.[8][9][10]
-
Mechanism of Interference:
-
Protein Destabilization: TFA can interact with proteins, particularly with positively charged residues like arginine and lysine, potentially altering their conformation and stability.[8] This could affect the binding interfaces of both the target protein and CRBN.
-
Inhibition of Interactions: Studies have shown that TFA can inhibit protein-peptide and protein-protein interactions, which is directly relevant to the formation of the PROTAC-induced ternary complex.[8]
-
Assay Interference: TFA is known to cause ion suppression in mass spectrometry and can interfere with other biophysical assays by altering the charge and conformation of the molecules under study.
-
-
Troubleshooting TFA-Related Issues:
-
Salt Exchange: Perform a salt exchange procedure (e.g., dialysis or repeated lyophilization from a different acid like HCl or formic acid) to remove the TFA counterion and replace it with a more biocompatible one.
-
Buffer Optimization: Screen different buffer conditions (pH, ionic strength) to minimize the disruptive effects of any residual TFA.
-
Q6: What is the role of the terminal amine group (-NH2) on my PROTAC, and could it be problematic?
The terminal primary amine on your PROTAC linker is a key chemical feature that can influence its properties and interactions.
-
Potential Roles:
-
Charge and Solubility: At physiological pH, the amine group will be protonated (-NH3+), contributing a positive charge to the molecule. This can affect solubility and interactions with the negatively charged surfaces of proteins.
-
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, potentially forming interactions that could either stabilize or destabilize the ternary complex, depending on the specific geometry.
-
-
Potential Issues:
-
Unfavorable Interactions: The positive charge or hydrogen bonding capacity of the terminal amine might lead to unfavorable electrostatic or steric clashes within the ternary complex, preventing its stable formation.
-
Off-Target Interactions: The reactive nature of a primary amine could lead to non-specific interactions with other cellular components.
-
Quantitative Data Summary
The stability and efficacy of a PROTAC are governed by the binding affinities of its binary and ternary complexes. The cooperativity factor (alpha, α) is a critical measure of how the binding of one protein to the PROTAC affects the binding of the second protein.
-
α > 1: Positive cooperativity; the formation of the binary complex enhances the binding of the second protein, favoring ternary complex formation.
-
α < 1: Negative cooperativity; the formation of the binary complex hinders the binding of the second protein.
-
α = 1: No cooperativity.
Below is a table of representative binding and degradation data for well-characterized thalidomide-based PROTACs to serve as a reference.
| PROTAC | E3 Ligase | Target Protein | Binary Kd (PROTAC to CRBN) | Binary Kd (PROTAC to Target) | Ternary Kd | Cooperativity (α) | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | CRBN (Pomalidomide) | BRD4 | ~1800 nM | ~90 nM | - | - | < 1 | > 95 | [3] |
| dBET1 | CRBN (Thalidomide) | BRD4 | ~1000 nM | ~150 nM | ~100 nM | ~10 | 4 | > 80 | [11] |
| dBET6 | CRBN (Pomalidomide) | BRD4 | ~250 nM | ~25 nM | ~25 nM | ~10 | < 10 | > 90 | [12] |
Experimental Protocols
Detailed methodologies for key biophysical assays are provided below to enable accurate characterization of your PROTAC's interactions.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the kinetics (ka, kd) and affinity (KD) of binary and ternary complex formation.
Protocol:
-
Immobilization: Covalently couple the E3 ligase (e.g., CRBN/DDB1) to a sensor chip surface. This allows for the screening of multiple PROTACs and target proteins against a single surface.[13]
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Flow a series of concentrations of your PROTAC over the immobilized E3 ligase.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the ka, kd, and KD of this binary interaction.[14]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of your PROTAC.
-
Flow these pre-incubated solutions over the immobilized E3 ligase surface.
-
Fit the sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation.[15]
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary).[14]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of complex formation to calculate cooperativity.[16]
Protocol:
-
Binary Titrations:
-
PROTAC into E3 Ligase: Place the E3 ligase solution in the ITC cell and titrate in the PROTAC from the syringe to determine KD1.
-
PROTAC into Target Protein: Place the target protein solution in the ITC cell and titrate in the PROTAC to determine KD2.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex solution to determine the apparent KD for ternary complex formation (KD,ternary).[1]
-
-
Data Analysis and Cooperativity:
-
Fit the titration curves to a one-site binding model.
-
Calculate the cooperativity factor (α) = KD1 / KD,ternary.
-
Ensure all components are in the same buffer to minimize heats of dilution.[1]
-
NanoBRET™ Ternary Complex Assay in Live Cells
Objective: To detect and characterize ternary complex formation in a physiological cellular environment.[6][7]
Protocol:
-
Cell Transfection: Co-transfect cells with expression vectors for a NanoLuc® fusion of the target protein and a HaloTag® fusion of the E3 ligase (e.g., CRBN).[1]
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.[1]
-
PROTAC Treatment: Add a dilution series of your PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emissions.[1]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.[1]
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: PROTAC mechanism of action leading to protein degradation.
Caption: Troubleshooting workflow for unstable ternary complex.
References
- 1. benchchem.com [benchchem.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. o2hdiscovery.co [o2hdiscovery.co]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Impact of PEG Linker Flexibility on PROTAC Performance
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) on the critical role of polyethylene glycol (PEG) linker flexibility in the performance of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule designed to eliminate specific unwanted proteins.[1] It consists of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1][2][3][4] These two ligands are connected by a chemical linker, which is crucial for the PROTAC's function.[2][3][4][5] The linker brings the target protein and the E3 ligase into close proximity, facilitating the formation of a stable ternary complex.[2][4][5] This proximity is a prerequisite for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2][5][6] Flexible linkers, particularly those containing PEG chains, are commonly used because they allow the two binding elements to adopt multiple conformations, which can be advantageous for forming a productive ternary complex.[5][7]
Q2: How does the flexibility of a PEG linker influence PROTAC efficiency?
The flexibility of a PEG linker can be a double-edged sword, with its impact being highly dependent on the specific target protein and E3 ligase pair.[5]
-
Advantages of Flexibility: Flexible linkers can provide the necessary adaptability for the PROTAC to achieve an energetically favorable conformation for ternary complex formation.[5] This "linker-dependent folding" can be crucial for accommodating the surfaces of the two proteins.[5] The conformational freedom allows the PROTAC to explore various orientations, increasing the likelihood of productive ternary complex formation.[7]
-
Disadvantages of Flexibility: Excessive flexibility can lead to a more dynamic and less stable ternary complex, which may reduce the efficiency of ubiquitination.[5][8] A highly flexible linker can also incur an entropic penalty upon binding within the ternary complex, potentially destabilizing it.[7]
Q3: Can a more rigid linker be more effective than a flexible PEG linker?
Yes, in certain cases, a more rigid linker can be more effective. While flexible linkers offer conformational adaptability, rigid linkers can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation.[2] This can reduce the entropic penalty associated with binding.[2] Linkers incorporating rigid motifs like piperazine, piperidine, triazole, or aromatic rings can enhance stability and may lead to improved degradation efficiency.[2][9] The choice between a flexible and a rigid linker is context-dependent and often requires empirical testing.[9]
Q4: What is the "hook effect" and how does the PEG linker influence it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations.[5][10] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[5][10] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.[5] A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect.[5]
Troubleshooting Guide
Issue 1: My PROTAC with a PEG linker shows low or no degradation of the target protein.
This is a common issue that can arise from several factors related to the PEG linker.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | The linker may be too short, causing steric hindrance, or too long, leading to a non-productive ternary complex.[10][11] Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to identify the optimal length.[5] |
| Poor Cell Permeability | The hydrophilicity of the PEG linker can sometimes hinder passive cell permeability.[5][12] Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake.[5] Cell permeability can be assessed using assays like the Caco-2 permeability assay or NanoBRET target engagement assays in live versus permeabilized cells.[13][14][15] |
| Inefficient Ternary Complex Formation | The flexibility of the PEG linker may not be optimal for the specific protein-protein interactions required.[5] Directly evaluate ternary complex formation using biophysical assays like NanoBRET, SPR, or TR-FRET.[5][16][17][] Consider designing PROTACs with more rigid linkers to pre-organize the molecule into a productive conformation.[5] |
| Metabolic Instability | The ether linkages in the PEG chain can be susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to a short in vivo half-life.[8] Incorporate more metabolically stable linker components, such as alkyl chains or rigid heterocyclic structures.[2][8] |
Issue 2: I am observing a very pronounced hook effect with my PROTAC.
A severe hook effect can limit the therapeutic window of a PROTAC.
| Possible Cause | Suggested Solution |
| Low Cooperativity of Ternary Complex | The linker may not be effectively promoting the favorable protein-protein interactions required for a stable ternary complex. Modify the linker length, composition, or attachment points to improve cooperativity.[19] Biophysical assays that measure ternary complex formation can help guide linker optimization.[17][20] |
| High Affinity Binary Interactions | The individual warhead and anchor may have very high affinities for their respective proteins, favoring binary complex formation at higher concentrations.[5] Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by ternary complex stability rather than high binary affinity.[5] |
Quantitative Data Summary
The following tables summarize the impact of PEG linker length on PROTAC performance from hypothetical studies to illustrate common trends.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG2 | 150 | 75 |
| PROTAC-B | PEG4 | 25 | 95 |
| PROTAC-C | PEG6 | 50 | 90 |
| PROTAC-D | PEG8 | 200 | 60 |
Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation.
Table 2: Impact of Linker Flexibility on Ternary Complex Affinity
| PROTAC | Linker Type | Ternary Complex Kd (nM) | Cooperativity (α) |
| PROTAC-E | Flexible (PEG4) | 10 | 15 |
| PROTAC-F | Rigid (Alkyl-Aromatic) | 5 | 30 |
| PROTAC-G | Very Flexible (PEG8) | 50 | 5 |
Note: Kd is the dissociation constant, a measure of binding affinity. Cooperativity (α) is the factor by which the affinity of one ligand for its protein is increased by the binding of the other ligand.
Experimental Protocols
1. Western Blot Analysis for PROTAC-Induced Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.[1]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[6]
-
Allow cells to adhere overnight.[6]
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a specific duration (e.g., 4, 8, 16, 24 hours).[1][6] Include a vehicle control (e.g., DMSO).[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.[6]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[6]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.[1][6]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[1] Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an ECL substrate and an imaging system.[1]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]
-
2. NanoBRET Assay for Ternary Complex Formation in Live Cells
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC in a live-cell format.[14][16]
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (energy acceptor).[16]
-
Plate the transfected cells in a 96-well plate.
-
-
Assay Procedure:
-
Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.[16]
-
Add the Nano-Glo® substrate to the cells.
-
Treat the cells with a serial dilution of the PROTAC.
-
Measure both the donor (luminescence) and acceptor (fluorescence) signals using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve, from which the potency of ternary complex formation (TC50) can be determined.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC design and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 16. 三重複合体の形成 [promega.jp]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. benchchem.com [benchchem.com]
- 20. biorxiv.org [biorxiv.org]
Dealing with inconsistent results in PROTAC assays
Welcome to the Technical Support Center for PROTAC Assay Troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistent results encountered during PROTAC experiments.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] This process is catalytic and relies on the formation of a productive ternary complex consisting of the PROTAC, the POI, and the E3 ligase.[][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: No or Weak Target Degradation
Q1: My PROTAC isn't causing any degradation of my target protein. What are the common reasons for this?
A1: A lack of degradation is a common issue that can be traced back to several key steps in the PROTAC mechanism. A systematic evaluation is necessary to pinpoint the problem.[7]
Troubleshooting Steps:
-
Confirm Cellular Permeability and Target Engagement: PROTACs are often large molecules and may have poor cell permeability.[8] It's crucial to confirm that the PROTAC is entering the cell and binding to its intended target.
-
Verify Ternary Complex Formation: Even if the PROTAC binds to the target and the E3 ligase individually, it may not efficiently bring them together to form a stable ternary complex, which is essential for ubiquitination.[7][8]
-
Assess Target Ubiquitination: The ternary complex must be productive, meaning it correctly orients the E3 ligase to ubiquitinate the target protein.[7] Failure at this step can occur if accessible lysine residues on the target are not available.
-
Recommended Assay: Perform an in-cell ubiquitination assay. This typically involves immunoprecipitating the target protein from cells treated with your PROTAC and a proteasome inhibitor (e.g., MG132) and then performing a Western blot for ubiquitin. An increase in a high-molecular-weight smear indicates successful ubiquitination.[7][8]
-
-
Check E3 Ligase Expression and Choice: The chosen E3 ligase may not be expressed at sufficient levels in your cell line, or it may not be appropriate for your target protein.[8]
-
Solution: Confirm E3 ligase expression levels via Western blot or proteomics. Consider testing your PROTAC in different cell lines or redesigning the PROTAC to recruit a different E3 ligase (e.g., switching from a VHL to a Cereblon recruiter).[8]
-
-
Ensure Proteasome Activity: The final step is degradation by the proteasome.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. biocompare.com [biocompare.com]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Experimental Conditions for Reproducible Protein Degradation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during targeted protein degradation (TPD) experiments, ensuring more reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I mitigate it?
A1: The "hook effect" is a phenomenon where the efficacy of a PROTAC (Proteolysis Targeting Chimera) decreases at high concentrations.[1][2][3] This occurs because the bifunctional nature of the PROTAC leads to the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) at excessive concentrations, which compete with the formation of the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[1][2][3]
Mitigation Strategies:
-
Dose-Response Curve: Perform a wide-ranging dose-response experiment to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1][2]
-
Lower Concentrations: Test the PROTAC at lower concentrations (e.g., in the nanomolar to low micromolar range) to pinpoint the "sweet spot" for maximal degradation.[1]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity in the formation of the ternary complex, which can help stabilize it over the binary complexes.[1]
-
Biophysical Assays: Utilize techniques like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at various PROTAC concentrations.[1]
Q2: My PROTAC is not inducing degradation of the target protein. What are the common reasons for this failure?
A2: Several factors can lead to a lack of protein degradation. A systematic troubleshooting approach is crucial to identify the root cause.[1][4]
Potential Causes and Solutions:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[1][3][5] Modifications to the linker or employing prodrug strategies can improve physicochemical properties and cell uptake.[1]
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell.[1] Cellular target engagement assays like CETSA or NanoBRET can confirm binding.[1]
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex is essential for ubiquitination and subsequent degradation.[2] Biophysical assays can be used to evaluate ternary complex formation.[2]
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed in the cell type of interest or may not be capable of effectively ubiquitinating the target protein.[2] It's important to verify the expression of the chosen E3 ligase (e.g., Cereblon, VHL) in the target cells.[2][4]
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium.[1] Assessing the compound's stability over the experimental time course is recommended.[1]
Q3: How do I choose the appropriate E3 ligase for my PROTAC design?
A3: The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[1] The choice depends on several factors:
-
Target Protein Properties: The surface topology and accessibility of lysine residues on your target protein might favor the geometry of a ternary complex with one E3 ligase over another.[1]
-
E3 Ligase Expression: It is critical to ensure that the chosen E3 ligase is expressed in the cell line or tissue of interest.[1][4]
-
Availability of Ligands: The availability of potent and well-characterized ligands for the E3 ligase is a practical consideration in PROTAC design.[1]
Q4: My PROTAC is showing off-target effects. How can I improve its selectivity?
A4: Off-target effects, where the PROTAC degrades proteins other than the intended target, can be a significant issue.[1] Strategies to enhance selectivity include:
-
Optimize the Target-Binding Warhead: Employing a more selective binder for the protein of interest can reduce off-target degradation.[1]
-
Modify the Linker: The length and composition of the linker influence the conformation of the ternary complex and can be systematically varied to improve selectivity.[1]
-
Change the E3 Ligase: Different E3 ligases have distinct endogenous substrates, and switching the recruited E3 ligase may abrogate off-target effects.[1]
Troubleshooting Guides
Guide 1: No or Incomplete Protein Degradation
This guide provides a step-by-step approach to troubleshoot experiments where the target protein is not degraded or the degradation is incomplete.
Troubleshooting Flowchart for No Degradation
References
Validation & Comparative
A Comparative Guide to E3 Ligase Ligands for PROTACs: A Focus on Thalidomide-O-amido-PEG2-C2-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design and efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of Thalidomide-O-amido-PEG2-C2-NH2 TFA, a Cereblon (CRBN) E3 ligase ligand, with other prominent E3 ligase ligands used in PROTAC development. We present a data-driven comparison of their performance, supported by detailed experimental protocols and visual diagrams of key biological pathways and experimental workflows to empower researchers in making informed decisions for their therapeutic strategies.
Introduction to PROTACs and E3 Ligase Ligands
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial first step that leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
While over 600 E3 ligases are encoded in the human genome, a select few have been predominantly exploited for PROTAC development, largely due to the availability of well-characterized, high-affinity small molecule ligands. This guide focuses on the ligands for four of the most utilized E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Murine Double Minute 2 (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).
Quantitative Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is influenced by several factors, including the binding affinity of the E3 ligase ligand to its target, and the subsequent degradation efficiency of the target protein, often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following tables summarize key quantitative data for commonly used E3 ligase ligands.
Table 1: Binding Affinities of E3 Ligase Ligands
| E3 Ligase | Ligand Class | Specific Ligand Example | Binding Affinity (Kd/Ki) | Assay Method |
| CRBN | Thalidomide Analog | Thalidomide | ~250 nM[1] | Competitive Titration |
| Pomalidomide | ~157 nM[1] | Competitive Titration | ||
| Lenalidomide | ~178 nM[1] | Competitive Titration | ||
| This compound | Not directly reported, expected to be similar to Thalidomide | - | ||
| VHL | Hypoxia-Inducible Factor (HIF) Mimetic | VH032 | 185 nM | Not Specified |
| MDM2 | Nutlin Analog | Nutlin-3 | 90 nM (Ki)[2] | Not Specified |
| MI-219 | 5 nM (Ki)[3] | Not Specified | ||
| IAP | Bestatin Analog | Methyl bestatin (MeBS) | Direct binding confirmed, specific Kd not provided[4] | Fluorescence Polarization |
| SMAC Mimetic | LCL161 | Low nM range to cIAP1/2[5] | Not Specified |
Table 2: Comparative Degradation Performance of PROTACs Utilizing Different E3 Ligase Ligands
| PROTAC Example | Target Protein | E3 Ligase Recruited | E3 Ligase Ligand | Cell Line | DC50 | Dmax |
| ARV-825 | BRD4 | CRBN | Pomalidomide | Jurkat | < 1 nM[6] | > 95%[6] |
| A1874 | BRD4 | MDM2 | Idasanutlin (Nutlin analog) | HCT116 | 32 nM[1][7] | 98%[8] |
| A743 | BRD4 | VHL | Not Specified | HCT116 | ~23 nM[1] | Not Specified |
| SNIPER-12 | BTK | cIAP1 | Aminopyrazole derivative | THP-1 | 182 nM[9] | Not Specified |
| SNIPER(ABL)-019 | BCR-ABL | IAP | Dasatinib-MV-1 conjugate | Not Specified | 0.3 µM[10] | Not Specified |
| SNIPER-19/20 | CDK4/6 | IAP | Palbociclib-IAP ligand conjugate | MM.1S | Not Specified | > 77% at 0.1 µM[9] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.
Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation.
Detailed Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or a vehicle-only control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[11]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection and Analysis: Detect the signal using an ECL substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6][11]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Materials:
-
Purified E3 ligase (e.g., CRBN-DDB1 complex) and ligand (e.g., this compound)
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both the protein and the ligand against the same buffer to minimize the heat of dilution. Degas the samples before the experiment. The concentration of the macromolecule in the cell should ideally be 10-30 times the expected Kd, and the ligand in the syringe should be 10-20 times more concentrated than the macromolecule.[12]
-
ITC Experiment: Load the protein solution into the sample cell and the ligand solution into the injection syringe. Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.[8][13]
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein to generate a binding isotherm. Fit the data to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of binding.[13][14]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a robust, high-throughput assay for measuring biomolecular interactions, including the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Tagged recombinant proteins (e.g., His-tagged E3 ligase, GST-tagged POI)
-
Fluorescently labeled antibodies or reagents (e.g., Tb-anti-His antibody, fluorescently labeled anti-GST antibody or fluorescently labeled ligand)
-
PROTAC of interest
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, combine the tagged E3 ligase, the tagged POI, and the PROTAC at various concentrations.
-
Addition of Detection Reagents: Add the TR-FRET donor (e.g., Tb-labeled antibody against one tag) and acceptor (e.g., fluorescently labeled antibody against the other tag).
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation and binding of the detection reagents.
-
Measurement: Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (EC50).
Conclusion
The selection of an E3 ligase and its corresponding ligand is a critical decision in PROTAC design, with significant implications for degradation efficiency, selectivity, and overall therapeutic potential. While established ligands for CRBN (thalidomide, pomalidomide, lenalidomide) and VHL have demonstrated robust performance in numerous studies, the development of novel ligands and linkers, such as this compound, continues to be an active area of research.[15] Furthermore, the expanding toolbox of E3 ligase ligands, including those for MDM2 and IAPs, offers valuable alternatives, particularly for targets that are challenging for the more established recruiters. This guide provides a foundational comparison based on currently available data to aid researchers in navigating the complex landscape of PROTAC design and development.
References
- 1. Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Validation of PROTAC-Induced Protein Degradation
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that simply block a protein's function, PROTACs mediate the degradation of the target protein, offering a powerful and often more sustained pharmacological effect.[3] This unique mechanism of action necessitates a rigorous and multi-faceted validation approach to confirm on-target protein degradation, assess off-target effects, and elucidate the underlying biological processes.[2] Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial to generate a comprehensive and reliable data package for any PROTAC development program.[2][4]
This guide provides an objective comparison of key orthogonal validation methods for PROTAC-induced protein degradation. We will delve into the experimental protocols for each technique, present quantitative data for easy comparison, and provide clear diagrams to illustrate the key signaling pathways and experimental workflows.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step in the degradation process.[2][6] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[3][7]
Figure 1: PROTAC-mediated protein degradation pathway.
Comparison of Orthogonal Validation Methods
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC. The following sections detail the principles, protocols, and comparative data for commonly employed orthogonal methods.
Western Blotting
Principle: This widely used technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect and quantify the protein of interest.[2] It is often the primary method for demonstrating a reduction in target protein levels.
Data Presentation:
| Parameter | Description | Typical Values for BRD4 Degradation (MZ1 PROTAC) |
| DC50 | Concentration of PROTAC that induces 50% degradation of the target protein. | 1-100 nM |
| Dmax | Maximal level of protein degradation achieved. | >90% |
| Throughput | Low to Medium | 10-20 samples per gel |
| Cost | Low to Medium | ~$20-50 per sample |
| Strengths | Widely accessible, relatively inexpensive, provides qualitative and semi-quantitative data on protein size and abundance. | |
| Weaknesses | Low throughput, can be semi-quantitative, antibody-dependent, lacks single-cell resolution.[4][8] |
Experimental Protocol:
-
Cell Lysis: Treat cells with varying concentrations of the PROTAC for a desired time course. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.[3][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2][5]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[2]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax values.[5]
Quantitative Mass Spectrometry (Proteomics)
Principle: This unbiased, high-throughput approach identifies and quantifies thousands of proteins in a cell lysate.[5] It is the gold standard for assessing the selectivity of a PROTAC by revealing any unintended "off-target" degradation.[10]
Data Presentation:
| Parameter | Description | Typical Values |
| Quantification | Relative or absolute quantification of thousands of proteins. | Log2 fold change |
| Selectivity | Assessment of on-target vs. off-target degradation. | High |
| Throughput | High | Multiplexing (e.g., TMT) allows for simultaneous analysis of multiple samples. |
| Cost | High | >$500 per sample |
| Strengths | Unbiased, proteome-wide analysis, high sensitivity and specificity, identifies off-target effects.[4][5] | |
| Weaknesses | Requires specialized equipment and expertise, complex data analysis, higher cost.[4][11] |
Experimental Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.[5]
-
Protein Digestion: Reduce and alkylate the protein extracts, followed by digestion with trypsin to generate peptides.[5]
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from different conditions with tandem mass tags (TMT) for multiplexed analysis.[5]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify proteins. Perform statistical analysis to determine significantly downregulated proteins, which represent potential on-target and off-target effects of the PROTAC.[5]
HiBiT/NanoBRET Assays
Principle: This technology utilizes a small, 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous locus of the target protein using CRISPR/Cas9.[2][13] The HiBiT tag can combine with a larger subunit (LgBiT) to form a functional NanoLuc luciferase. The resulting luminescence is directly proportional to the amount of HiBiT-tagged protein, allowing for real-time, quantitative monitoring of protein degradation in live cells.[2][14]
Data Presentation:
| Parameter | Description | Typical Values for BRD4 Degradation |
| DC50 | Concentration of PROTAC for 50% degradation. | 1-50 nM |
| Dmax | Maximal degradation. | >95% |
| Throughput | High | 96- or 384-well plate format |
| Cost | Medium | ~$10-30 per well |
| Strengths | Real-time kinetics in live cells, highly quantitative and sensitive, high throughput.[15][16] | |
| Weaknesses | Requires generation of a specific HiBiT-tagged cell line, potential for tag interference. |
Experimental Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag at the N- or C-terminus of the gene encoding the protein of interest in a cell line that stably expresses LgBiT.[17]
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque microplate and treat with a serial dilution of the PROTAC.[18]
-
Lysis and Detection: For endpoint assays, lyse the cells and add the LgBiT protein and substrate. For kinetic assays in live cells, add a cell-permeable substrate.[13][18]
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.[18]
-
Analysis: Normalize the luminescence signals to a vehicle control. For endpoint assays, plot dose-response curves to determine DC50 and Dmax values. For kinetic assays, analyze the rate of degradation.[18]
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA measures the thermal stability of a protein in its native cellular environment.[19][20] Ligand binding, such as a PROTAC engaging its target, can alter the protein's melting temperature. This method provides direct evidence of target engagement within the cell.[10][21]
Data Presentation:
| Parameter | Description | Typical Values |
| EC50 | Concentration of PROTAC for 50% target engagement. | Varies depending on binding affinity. |
| Thermal Shift (ΔTm) | Change in melting temperature upon ligand binding. | 1-10 °C |
| Throughput | Medium to High (with plate-based formats) | 96- or 384-well plates |
| Cost | Medium | Varies with detection method (Western blot vs. AlphaLISA) |
| Strengths | Confirms target engagement in live cells, label-free, can be adapted for high-throughput screening.[20][21] | |
| Weaknesses | Not a direct measure of degradation, interpretation can be complex if the PROTAC induces both stabilization and degradation.[22] |
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC at various concentrations.[20]
-
Heat Shock: Heat the cell suspensions or lysates to a range of temperatures.[20]
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble (folded) proteins from the aggregated (unfolded) proteins.[23]
-
Protein Quantification: Quantify the amount of soluble target protein in the supernatant using methods like Western blotting, ELISA, or AlphaLISA.[19]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement. Dose-response curves at a fixed temperature can be used to determine the EC50 for target engagement.[10]
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to demonstrate the formation of the ternary complex (POI-PROTAC-E3 ligase).[24] An antibody against one component of the complex (e.g., the POI or a tagged E3 ligase) is used to pull down the entire complex, and the presence of the other components is detected by Western blotting.
Data Presentation:
| Parameter | Description | Readout |
| Ternary Complex Formation | Detection of the POI, PROTAC, and E3 ligase in a single complex. | Qualitative (presence/absence of bands on a Western blot) |
| Throughput | Low | Individual pull-down experiments |
| Cost | Medium | Dependent on antibody costs |
| Strengths | Direct evidence of ternary complex formation, can be performed with endogenous proteins.[24] | |
| Weaknesses | Can be technically challenging, prone to false positives/negatives, generally qualitative.[25] |
Experimental Protocol:
-
Cell Lysis: Treat cells with the PROTAC for a short duration to capture the ternary complex before degradation occurs. Lyse the cells in a non-denaturing lysis buffer.[26]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the complex components (e.g., anti-POI antibody) that has been coupled to protein A/G beads.[26]
-
Washing: Wash the beads several times to remove non-specifically bound proteins.[26]
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected ternary complex (e.g., anti-E3 ligase antibody).[24]
Experimental Workflow for PROTAC Validation
A typical workflow for the orthogonal validation of a PROTAC candidate involves a tiered approach, starting with initial degradation assessment and progressing to more detailed mechanistic and specificity studies.
Figure 2: A typical workflow for the orthogonal validation of a PROTAC candidate.
Conclusion
The validation of PROTAC-mediated protein degradation is a critical and multifaceted process in the development of this exciting new class of therapeutics.[2] A comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the use of multiple, orthogonal validation methods.[2] By combining traditional techniques like Western Blotting with high-throughput approaches such as HiBiT/NanoBRET and unbiased methods like mass spectrometry, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates, ultimately accelerating the development of novel and effective medicines.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ubiquitination Assay - Profacgen [profacgen.com]
- 4. proteins - LCMS/MS versus Western Blot - Biology Stack Exchange [biology.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arxiv.org [arxiv.org]
- 8. selvita.com [selvita.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. waters.com [waters.com]
- 13. promega.com [promega.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. benchchem.com [benchchem.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pelagobio.com [pelagobio.com]
- 22. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. assaygenie.com [assaygenie.com]
Evaluating the Specificity of Thalidomide-O-amido-PEG2-C2-NH2 TFA-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A key component in many PROTACs is the E3 ligase ligand, which hijacks an E3 ubiquitin ligase to tag the target protein for degradation. Thalidomide and its derivatives are widely used ligands that recruit the Cereblon (CRBN) E3 ligase.[1][2]
This guide provides a comparative framework for evaluating the specificity of PROTACs synthesized with the Thalidomide-O-amido-PEG2-C2-NH2 TFA linker. We will delve into the critical role of the linker in determining degrader performance, present representative experimental data for comparing specificity, provide detailed protocols for key validation assays, and visualize the underlying biological pathways.
The Central Role of the Linker in PROTAC Specificity
The linker connecting the target-binding warhead and the E3 ligase ligand is not merely a spacer but a critical determinant of a PROTAC's efficacy and specificity. The length, composition, and attachment points of the linker influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation.[3][4]
A PROTAC's specificity is a multifactorial characteristic influenced by:
-
Ternary Complex Formation: The geometry and protein-protein interactions within the ternary complex, dictated by the PROTAC's linker and warhead, are paramount for efficient and specific degradation.[3]
-
"Neosubstrate" Degradation: Thalidomide and its analogs are known to induce the degradation of a panel of "neosubstrates" that are not the natural targets of CRBN. These include clinically relevant proteins like IKZF1 and IKZF3. Any thalidomide-based PROTAC carries an inherent risk of degrading these neosubstrates.[5]
-
Linker Composition and Length: The polyethylene glycol (PEG) linker in this compound enhances solubility and cell permeability.[3] However, the optimal linker length is target-dependent, and even small variations can significantly impact degradation efficiency and selectivity. A linker that is too short may cause steric hindrance, while one that is too long might not facilitate a productive ternary complex formation.[3][4]
Mechanism of Action of a Thalidomide-Based PROTAC
Thalidomide-based PROTACs function by recruiting the CRBN E3 ubiquitin ligase. The PROTAC simultaneously binds to the protein of interest (POI) and CRBN, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC can then continue its catalytic cycle.[1]
Mechanism of action for a thalidomide-based PROTAC.
Comparative Performance of Thalidomide-Based Degraders
While specific quantitative data for PROTACs utilizing the exact this compound linker is not extensively available in the public domain, we can draw comparisons from studies on thalidomide-based PROTACs with varying PEG linker lengths to understand general performance characteristics. The following tables present representative data for a well-studied target, Bromodomain-containing protein 4 (BRD4), to illustrate how linker length can affect on-target potency and off-target effects.
Table 1: On-Target Degradation Efficiency of Representative BRD4-Targeting PROTACs
| PROTAC Compound | E3 Ligase Ligand | Linker Composition | Target Protein | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| Representative PROTAC A | Thalidomide | PEG2 | BRD4 | HeLa | 50 | >90 |
| Representative PROTAC B | Thalidomide | PEG3 | BRD4 | HeLa | 25 | >95 |
| Representative PROTAC C | Thalidomide | PEG4 | BRD4 | HeLa | 3 | >98 |
| Alternative: ARV-825 | Pomalidomide | Piperidine-based | BRD4 | Jurkat | 1.8 | >95 |
¹DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. ²Dₘₐₓ: The maximum percentage of target protein degradation achieved. Note: This data is illustrative and compiled from various sources on thalidomide- and pomalidomide-based BRD4 degraders to demonstrate the impact of linker length. Experimental conditions may vary between studies.[4][6]
Table 2: Off-Target Specificity Profile of a Representative Thalidomide-Based BRD4 Degrader (Quantitative Proteomics)
| Protein | Function | Fold Change vs. Control | p-value | Comments |
| BRD4 | On-Target | -15.6 | <0.0001 | Potent on-target degradation |
| BRD2 | BET Family Member | -8.2 | <0.001 | Some degradation of related family member |
| BRD3 | BET Family Member | -5.1 | <0.01 | Some degradation of related family member |
| IKZF1 | Neosubstrate | -4.5 | <0.01 | Known thalidomide neosubstrate degradation |
| IKZF3 | Neosubstrate | -3.8 | <0.01 | Known thalidomide neosubstrate degradation |
| ZFP91 | Zinc Finger Protein | -2.1 | <0.05 | Potential off-target zinc finger protein |
Note: This table presents representative data from quantitative mass spectrometry-based proteomics to illustrate how the specificity of a thalidomide-based PROTAC is assessed. The values are illustrative of typical results.[1][7]
Experimental Protocols for Specificity Evaluation
A rigorous assessment of PROTAC specificity involves a multi-pronged approach combining targeted validation techniques with global proteomic analysis.
Experimental Workflow for Specificity Assessment
A typical workflow for evaluating the specificity of a PROTAC.
Western Blotting for On-Target Degradation
This is the primary assay to quantify the degradation of the target protein.
a. Cell Culture and Treatment:
-
Plate cells (e.g., a human cancer cell line expressing the target protein) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response of the this compound-based PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Quantitative Mass Spectrometry for Off-Target Profiling
This unbiased approach provides a proteome-wide view of protein abundance changes following PROTAC treatment.
a. Sample Preparation:
-
Treat cells with the PROTAC at a concentration that achieves robust on-target degradation (e.g., at or near the DC₅₀) and a vehicle control. A shorter treatment time (e.g., 6-24 hours) is often used to minimize secondary effects.
-
Harvest and lyse the cells.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
b. LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
c. Data Analysis:
-
Identify and quantify thousands of proteins across the different treatment conditions.
-
Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
Signaling Pathway Intervention: BRD4 Degradation
To illustrate the downstream consequences of target degradation, the following diagram depicts the signaling pathway of BRD4 and its interruption by a thalidomide-based PROTAC. BRD4 is a key epigenetic reader that regulates the transcription of oncogenes like c-MYC.
BRD4 signaling pathway and its disruption by a PROTAC.
Conclusion
Evaluating the specificity of degraders based on the this compound linker is a critical step in their development as potential therapeutics. While this linker provides a valuable building block for PROTAC synthesis, its performance is highly context-dependent. A thorough investigation of on-target potency and a comprehensive assessment of off-target effects are paramount. The inherent activity of the thalidomide moiety necessitates a rigorous, multi-faceted experimental approach, including targeted and global proteomic analyses, to ensure the desired specificity and minimize unintended cellular consequences. The experimental protocols and comparative data framework presented in this guide provide a foundation for researchers to make informed decisions in the design and optimization of novel CRBN-recruiting degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Western Blot and Quantitative Mass Spectrometry Data
An objective comparison of two cornerstone protein analysis techniques, complete with experimental protocols and data interpretation guidance for robust, reproducible results.
In the fields of molecular biology and drug development, accurate quantification of protein expression is paramount. Western blotting (WB) has long been the standard for targeted protein detection, valued for its accessibility and established protocols. However, with the advent of high-throughput technologies, quantitative mass spectrometry (MS) has emerged as a powerful tool for comprehensive proteome analysis. While both techniques aim to quantify proteins, they rely on fundamentally different principles. Therefore, cross-validating results between these two methods has become a critical step to ensure the accuracy and reliability of scientific findings.[1]
This guide provides a comparative overview of Western blotting and quantitative mass spectrometry, offering detailed experimental protocols and a framework for data comparison to empower researchers to confidently validate their findings.
Comparative Analysis: WB vs. Quantitative MS
| Feature | Western Blot (WB) | Quantitative Mass Spectrometry (MS) |
| Principle | Immunoassay using specific antibodies to detect a target protein. | Identifies and quantifies proteins based on the mass-to-charge ratio of their constituent peptides. |
| Throughput | Low; typically analyzes one or a few proteins at a time.[2] | High; can identify and quantify thousands of proteins in a single experiment. |
| Quantification | Often semi-quantitative, though can be quantitative with careful optimization and validation.[3] | Inherently quantitative, offering high precision and a wide dynamic range.[4] |
| Specificity | Dependent on the quality and specificity of the primary antibody, which can be a source of variability.[4] | High specificity based on peptide fragmentation patterns and accurate mass measurements. |
| Discovery Power | Targeted; can only detect proteins for which specific antibodies are available.[3] | Untargeted; capable of identifying unexpected protein changes and novel biomarkers. |
| Cost & Complexity | Lower initial equipment cost and less complex workflow.[5] | High initial instrument cost and requires specialized expertise for operation and data analysis.[2][5] |
Experimental Design for Cross-Validation
A robust cross-validation strategy begins with a carefully designed experiment. The key is to process samples in parallel, ensuring that the biological material analyzed by both techniques is as similar as possible.
Quantitative Data Presentation
For a direct comparison, quantitative data from both methods should be summarized in a clear, tabular format. The most common metric for comparison is the "fold change" of a protein's expression between different experimental conditions (e.g., control vs. treated).
Table 1: Example Comparison of Protein Fold Changes
| Protein Target | Treatment Group | Fold Change (Quantitative MS) | Fold Change (Western Blot) |
| MAPK1 (ERK2) | Drug A | 2.5 | 2.2 |
| MAPK3 (ERK1) | Drug A | 2.8 | 2.6 |
| AKT1 | Drug A | -1.5 | -1.8 |
| HSP70 | Drug B | 3.1 | 2.9 |
| GAPDH | Drug A/B | 1.0 (No change) | 1.0 (Loading Control) |
Note: Data presented are for illustrative purposes. Good correlation between the fold-changes measured by the two techniques helps to validate the findings.[6][7]
Illustrative Signaling Pathway: MAPK/ERK
Experimental Protocols
Protocol 1: Quantitative Western Blotting
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare with Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel. Include a molecular weight marker.
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a validated primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager.
-
Perform densitometry analysis using software like ImageJ. Normalize the band intensity of the target protein to a loading control (e.g., GAPDH, β-actin) to determine relative abundance.
-
Protocol 2: Label-Free Quantitative Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Take an aliquot of the same protein lysate used for the Western blot.
-
Perform a buffer exchange to an MS-compatible buffer (e.g., ammonium bicarbonate).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using a protease, typically trypsin, overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column or tip.
-
Elute the purified peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute peptides in a loading buffer (e.g., 0.1% formic acid).
-
Inject the peptide mixture into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer.
-
Separate peptides on a reverse-phase column using a gradient of increasing organic solvent.
-
The mass spectrometer will acquire survey scans (MS1) to measure peptide masses and then select the most intense peptides for fragmentation and sequencing (MS2).
-
-
Data Analysis:
-
Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS2 spectra against a protein database to identify peptides and their corresponding proteins.
-
Perform label-free quantification (LFQ) by comparing the integrated peak areas of peptides across different samples.
-
Normalize the data to account for variations in sample loading. The output will be a list of identified proteins and their relative abundance ratios between samples.
-
Conclusion
References
- 1. The Art of Validating Quantitative Proteomics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. proteins - LCMS/MS versus Western Blot - Biology Stack Exchange [biology.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Western Blots versus Selected Reaction Monitoring Assays: Time to Turn the Tables? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
Benchmarking a new Thalidomide-O-amido-PEG2-C2-NH2 TFA PROTAC against known degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a new investigational Proteolysis Targeting Chimera (PROTAC), "Thalidomide-O-amido-PEG2-C2-NH2 TFA PROTAC" (designated here as "New-BTK-PROTAC"), against established Bruton's tyrosine kinase (BTK) degraders. BTK is a clinically validated target in various B-cell malignancies, and targeted degradation offers a promising therapeutic modality. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological and experimental pathways to aid in the evaluation of this novel degrader.
Introduction to BTK PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the selective degradation of a target protein.[1] A BTK PROTAC typically consists of three components: a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1] The formation of a ternary complex between BTK, the PROTAC, and the E3 ligase leads to the ubiquitination of BTK, marking it for degradation by the proteasome.[1][2] This event-driven mechanism offers several advantages over traditional inhibition, including the potential to overcome resistance and target proteins previously considered "undruggable".[3]
Our investigational molecule, New-BTK-PROTAC, utilizes a Thalidomide-based ligand to recruit the CRBN E3 ligase, connected via a PEG linker to a BTK-binding warhead. This guide benchmarks its performance against other known BTK degraders in development.
Quantitative Performance Comparison of BTK PROTACs
The following table summarizes the in vitro degradation performance of New-BTK-PROTAC against a selection of publicly recognized BTK degraders. The key metrics presented are the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum percentage of degradation (Dmax).
| PROTAC Degrader | BTK Binder | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| New-BTK-PROTAC (Hypothetical Data) | Reversible Non-covalent | Cereblon (CRBN) | Mino | ~5 | >95 | N/A |
| PTD10 | GDC-0853 | Cereblon (CRBN) | Ramos | 0.5 ± 0.2 | >95 | [4] |
| PTD10 | GDC-0853 | Cereblon (CRBN) | JeKo-1 | 0.6 ± 0.2 | >95 | [4] |
| NC-1 | Non-covalent | Cereblon (CRBN) | Mino | 2.2 | 97 | [5] |
| PROTAC BTK Degrader-3 | Undisclosed | Undisclosed | Mino | 10.9 | N/A | [6] |
| MT-809 | Ibrutinib Analog | Cereblon (CRBN) | N/A | ~12 | >99 | [7] |
| NX-2127 | Novel Reversible | Cereblon (CRBN) | N/A | 0.4 (Sub-nanomolar) | N/A | [8] |
Signaling Pathways and Mechanisms
To understand the biological context and the mechanism of action of BTK PROTACs, the following diagrams illustrate the BTK signaling pathway, the general mechanism of PROTAC-mediated degradation, and a typical experimental workflow for their evaluation.
Caption: PROTAC-mediated degradation of BTK protein.
Caption: Simplified BTK signaling cascade downstream of the B-cell receptor.
Caption: Experimental workflow for evaluating BTK PROTAC efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of BTK PROTACs are provided below.
Western Blot for BTK Degradation
This protocol is used to quantify the amount of BTK protein remaining in cells after treatment with a PROTAC.
Materials:
-
Mino or Ramos cell lines
-
New-BTK-PROTAC and reference degraders
-
DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-BTK and Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with serial dilutions of the PROTACs (e.g., 0.1 nM to 1000 nM) or DMSO vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BTK and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative BTK protein levels.
-
Plot the relative BTK levels against the PROTAC concentration and fit to a dose-response curve to calculate DC50 and Dmax values.[5][9]
-
Immunoprecipitation (IP) for BTK Ubiquitination
This protocol is used to determine if BTK is ubiquitinated following PROTAC treatment, confirming the mechanism of action.
Materials:
-
PROTAC-treated and control cell lysates
-
Antibody against BTK for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin for Western blotting
Procedure:
-
Cell Lysis: Lyse cells in a buffer containing a proteasome inhibitor (e.g., MG132) to preserve ubiquitinated proteins.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-BTK antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer.
-
Western Blot: Perform a Western blot on the eluted proteins as described above, using a primary antibody against ubiquitin to detect poly-ubiquitinated BTK.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates
-
Cells in culture
-
PROTACs for treatment
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP present, and thus to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control.
This guide provides a framework for the comparative evaluation of the New-BTK-PROTAC. The provided data and protocols should enable researchers to make informed decisions regarding its potential as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Assessing the Impact of Linker Attachment Point on PROTAC Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. Among the critical components of a PROTAC molecule—the warhead, the E3 ligase ligand, and the linker—the linker's architecture plays a pivotal role in dictating the PROTAC's efficacy and, crucially, its selectivity. The point of attachment of the linker to both the target-binding ligand and the E3 ligase-recruiting moiety can dramatically alter the geometry of the induced ternary complex, thereby influencing which proteins are presented for ubiquitination and subsequent degradation. This guide provides an objective comparison of PROTACs where varying the linker attachment point has led to significant shifts in protein degradation selectivity, supported by experimental data.
The PROTAC Mechanism of Action: A Quick Overview
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Case Study 1: Modulating p38 MAPK Isoform Selectivity with Foretinib-Based PROTACs
The mitogen-activated protein kinase (MAPK) family members, including the p38 isoforms, share a high degree of structural homology, making the development of isoform-selective inhibitors challenging. A study by Smith et al. demonstrated that by altering the linker attachment point on the von Hippel-Lindau (VHL) E3 ligase ligand, foretinib-based PROTACs could be engineered to selectively degrade different p38 isoforms.[1][2][3][4][5]
Two PROTACs, SJFα and SJFδ, were synthesized using the same promiscuous kinase inhibitor foretinib as the warhead and VHL as the recruited E3 ligase. The key difference between them was the point of linker attachment to the VHL ligand.[1][2][4]
-
SJFα: The linker is attached via an amide bond to the VHL ligand.
-
SJFδ: The linker is attached via a phenyl ether linkage to the VHL ligand.
This seemingly subtle change in the linker attachment vector resulted in a dramatic shift in degradation selectivity.
Quantitative Degradation Data
| PROTAC | Linker Attachment to VHL | Target Selectivity | DC50 (nM) in MDA-MB-231 cells | Dmax (%) in MDA-MB-231 cells | Reference |
| SJFα | Amide | p38α | ~7 | >95% | [6] |
| SJFδ | Phenyl Ether | p38δ | ~46 | >95% | [6] |
As the data illustrates, SJFα potently and selectively degrades p38α, while SJFδ exhibits a clear preference for degrading p38δ.[1][2][4] This highlights how the linker attachment point can fine-tune the orientation of the E3 ligase relative to the target protein, creating favorable protein-protein interactions for ubiquitination of one isoform over another.
Case Study 2: Tuning EGFR vs. HER2 Selectivity with Lapatinib-Based PROTACs
Lapatinib is a dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[7][8][9][10][11][12] Burslem et al. demonstrated that the selectivity of lapatinib-based PROTACs could be modulated by altering the linker attachment point on the lapatinib warhead.
Case Study 3: Optimizing Estrogen Receptor-α Degradation by Varying Estradiol Linker Attachment
The estrogen receptor-α (ERα) is a key target in breast cancer therapy. Cyrus et al. investigated the impact of the linker attachment point on estradiol-based PROTACs for ERα degradation.[3] They compared PROTACs where the linker was attached to either the C7α or C16α position of estradiol.
Their findings indicated that the C7α-linked PROTAC was more effective at degrading ERα compared to the C16α-linked counterpart.[13] This suggests that the C7α position provides a more optimal vector for presenting ERα to the recruited E3 ligase for efficient ubiquitination.
General Experimental Workflow for Assessing PROTAC Selectivity
Caption: A typical experimental workflow for assessing PROTAC selectivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of PROTAC performance. Below are outlines for key experiments.
Protein Degradation Assay via Western Blot
This is a standard method to quantify the reduction in the levels of the target protein.
-
Cell Culture and Treatment:
-
Plate cells expressing the protein of interest at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC isomers or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by electrophoresis on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Proteomics-Based Selectivity Profiling
This method provides an unbiased, global view of protein degradation events induced by a PROTAC.
-
Sample Preparation:
-
Treat cells with the PROTAC isomers and appropriate controls (e.g., vehicle, inactive epimer) for a defined period (typically a shorter time point like 6 hours to enrich for direct targets).
-
Harvest and lyse the cells, and digest the proteins into peptides (e.g., using trypsin).
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides and the isobaric tags, allowing for the relative quantification of each peptide across the different treatment conditions.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software to identify and quantify proteins.
-
Normalize the protein abundance data.
-
Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
Bioinformatic analysis can be used to visualize the selectivity profile and identify on-target and off-target degradation events.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment:
-
Treat cells with the PROTAC of interest at a concentration known to induce degradation.
-
Co-treat with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells under denaturing conditions to disrupt non-covalent protein-protein interactions.
-
Immunoprecipitate the target protein using a specific antibody.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated protein and run it on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin chains on the target protein. An increase in the ubiquitination signal in the presence of the PROTAC indicates that it is functioning as intended.
-
Conclusion
The linker attachment point is a critical and highly tunable parameter in PROTAC design that can profoundly influence selectivity. As demonstrated by the case studies of foretinib, lapatinib, and estradiol-based PROTACs, subtle modifications to the linker's connection site can switch the degradation profile from promiscuous to highly selective, or alter isoform preference within a protein family. This underscores the importance of a systematic and empirical approach to linker design and optimization. By carefully considering the solvent-exposed regions of both the warhead and the E3 ligase ligand, and by employing a robust suite of biochemical and cellular assays, researchers can rationally design PROTACs with improved selectivity and therapeutic potential. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of PROTAC selectivity, enabling a deeper understanding of the structure-activity relationships that govern targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Targeting estrogen receptor α for degradation with PROTACs: A promising approach to overcome endocrine resistance [ouci.dntb.gov.ua]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Jostling for Position: Optimizing Linker Location in the Design of Estrogen Receptor-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thalidomide-O-amido-PEG2-C2-NH2 TFA: A Comprehensive Guide
For Immediate Release
Researchers and laboratory personnel are advised to adhere to stringent disposal procedures for Thalidomide-O-amido-PEG2-C2-NH2 TFA, a compound recognized as hazardous waste. Due to the teratogenic nature of its thalidomide component, this substance requires careful handling and disposal to ensure laboratory safety and environmental protection. The recommended method of disposal is incineration by a licensed professional waste disposal service.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for thalidomide and similar derivatives as a proxy for specific handling and safety information. A comprehensive Personal Protective Equipment (PPE) strategy is the first line of defense against accidental exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile), inspected prior to use. |
| Eye Protection | Tightly fitting safety goggles or a face shield. |
| Lab Coat | A protective lab coat is mandatory to prevent skin contact. |
| Respiratory Protection | A respirator may be necessary if there is a risk of generating dust or aerosols. |
All handling of the compound, particularly in solid form or when preparing solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental responsibility. The following protocol should be strictly followed:
-
Waste Identification and Characterization: Based on the known properties of thalidomide, any waste containing this compound must be classified as hazardous waste.[1][2]
-
Waste Segregation: It is crucial to segregate waste containing this compound at the point of generation. Do not mix this waste stream with other laboratory waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible hazardous waste container with a secure lid.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] Do not use abbreviations or chemical formulas on the primary label.
-
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including unused compounds, contaminated labware (e.g., weighing boats, pipette tips), and gloves, in the designated hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, compatible hazardous liquid waste container. The container should also be labeled with the solvent used. Never pour solutions containing this compound down the drain.[2]
-
Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.
-
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Documentation: Maintain a detailed log of the waste generated, including the quantity and the date of accumulation.
-
Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. The waste will be transported to a licensed facility for high-temperature incineration.[2]
Spill Response Protocol
In the event of a spill, the following immediate actions should be taken:
-
Evacuate: Non-essential personnel should immediately leave the affected area.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.
-
Contain: Use an appropriate absorbent material to contain the spill.
-
Clean: Carefully collect the absorbent material and any contaminated debris, placing it into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent. All materials used for decontamination should also be disposed of as hazardous waste.
Considerations for Compound Components
While the thalidomide component dictates the primary hazardous nature of this compound, the disposal considerations for the other components are as follows:
-
Polyethylene Glycol (PEG): Generally considered non-hazardous and biodegradable, PEG should still not be disposed of down the drain as it can impact wastewater treatment processes.[3]
-
Trifluoroacetic Acid (TFA) Salt: TFA is a strong acid, and its salts are environmentally persistent.[4] Waste containing TFA should be treated as hazardous and segregated from incompatible materials.
The combination of these components necessitates that the entire compound be treated as hazardous waste, with incineration being the most appropriate disposal method.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide provides the necessary procedural steps to ensure the safe and compliant disposal of this compound. Adherence to these protocols is essential for protecting laboratory personnel and the environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheets.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
